5-Bromosalicylamide
Description
The exact mass of the compound Bromosalicylamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14278. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMOPHYFXXZTFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212685 | |
| Record name | Salicylamide, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6329-74-4 | |
| Record name | 5-Bromo-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6329-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromosalicylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006329744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromosalicylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salicylamide, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromosalicylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOSALICYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU5NZU8HR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Bromosalicylamide CAS number and properties
An In-depth Technical Guide to 5-Bromosalicylamide
Introduction
This compound, also identified by its IUPAC name 5-bromo-2-hydroxybenzamide, is an organic compound with the molecular formula C₇H₆BrNO₂.[1] It is a halogenated derivative of salicylamide, characterized by a bromine atom substituted at the fifth position of the benzene ring.[2] This substitution significantly influences its chemical reactivity and biological properties, making it a compound of interest for researchers in medicinal chemistry, drug development, and organic synthesis.[1][2] The presence of the bromine atom can enhance therapeutic potential, with related compounds showing antimicrobial, antiviral, and anticancer activities.[2]
CAS Number: 6329-74-4[1][3][4][5]
Chemical and Physical Properties
This compound is typically a white to off-white crystalline solid.[3][6] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-2-hydroxybenzamide | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1][4][5] |
| Molecular Weight | 216.03 g/mol | [1][4][6] |
| Melting Point | 241-245 °C | [3][4][6] |
| Boiling Point | 316.6 °C at 760 mmHg (Predicted) | [4][6][7] |
| Density | 1.759 g/cm³ (Predicted) | [4][6][7] |
| pKa | 7.79 ± 0.18 (Predicted) | [6][7] |
| Appearance | White to off-white solid | [6] |
| InChI Key | MRMOPHYFXXZTFN-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)N)O | [1] |
| EC Number | 228-704-5 | [4][5] |
Experimental Protocols
Synthesis of this compound from 5-Bromosalicylic Acid[6][9]
This protocol details the synthesis of 5-bromo-2-hydroxybenzamide from its corresponding carboxylic acid.
Materials:
-
5-bromosalicylic acid
-
n-butanol
-
Concentrated sulfuric acid (95.6%)
-
Methanol
-
Ammonia in methanol solution (7 N)
-
Ethyl acetate
-
Hexane
-
100 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve 30 g (135.5 mmol) of 5-bromosalicylic acid in 60 mL of n-butanol.
-
Add 289 μL (5.42 mmol) of concentrated sulfuric acid to the solution.
-
Equip the flask with a Dean-Stark manifold and a reflux condenser. Add an additional 12 mL of n-butanol to the Dean-Stark trap.
-
Heat the reaction mixture to reflux and continue for 2 days.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to obtain a light yellow oil.
-
To the resulting oil, add 50 mL of methanol, followed by the slow addition of 116 mL of a 7 N methanolic ammonia solution.
-
Stir the reaction mixture at room temperature for 2 days. Monitor the progress of the reaction using HPLC.
-
Upon completion, concentrate the reaction mixture to yield a white solid.
-
Wash the crude product with a small amount of ethyl acetate and then hexane to afford the pure product. This procedure is reported to yield 24 g of this compound as a white crystalline solid (82% yield).[8]
Biological Activity and Signaling Pathway
This compound demonstrates significant biological activity, primarily through its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway.[1] It functions as an inhibitor of the IκB kinase (IKK) complex.[1] The NF-κB pathway is a crucial regulator of inflammatory responses, immune function, cell proliferation, and apoptosis. By inhibiting the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκB proteins. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory and pro-survival genes.
This mechanism of action is the basis for its observed:
-
Anti-inflammatory Properties: By blocking the activation of the NF-κB pathway, the compound can effectively reduce inflammation.[1]
-
Antitumor Activity: Research has indicated that this compound can suppress the proliferation of ovarian cancer cells by inducing cell cycle arrest in the G1 phase.[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Buy this compound | 6329-74-4 [smolecule.com]
- 2. This compound | 6329-74-4 | Benchchem [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | C7H6BrNO2 | CID 72876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 6329-74-4 [chemicalbook.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound | 6329-74-4 [amp.chemicalbook.com]
An In-depth Technical Guide to 5-Bromosalicylamide: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromosalicylamide, a halogenated derivative of salicylamide, is a versatile organic compound with significant potential in medicinal chemistry and materials science. Its chemical structure, characterized by a bromine substituent on the aromatic ring, imparts unique physicochemical properties that influence its biological activity and synthetic utility. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in its application and development.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 5-bromo-2-hydroxybenzamide, is a crystalline solid at room temperature. The core structure consists of a benzene ring substituted with a hydroxyl group (-OH) and an amide group (-CONH2) at positions 2 and 1, respectively, and a bromine atom (-Br) at position 5.
The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl and amide groups on the aromatic ring influences the molecule's reactivity and potential for intermolecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO₂ | [1][2] |
| Molecular Weight | 216.03 g/mol | [2][3] |
| CAS Number | 6329-74-4 | [1][3] |
| Melting Point | 241-245 °C | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in ethanol, dioxane; sparingly soluble in water |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons, the amide protons, and the hydroxyl proton. The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. Predicted chemical shifts for the aromatic carbons and the carbonyl carbon of the amide group are instrumental in confirming the molecular structure. A predicted ¹³C NMR spectrum is available on PubChem.[1]
1.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. Other key peaks include the N-H stretching vibrations of the amide group and the C=O stretching vibration of the amide carbonyl.
1.1.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound. Due to the presence of bromine, the mass spectrum exhibits a characteristic isotopic pattern with two major peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound: the amidation of 5-bromosalicylic acid and the direct bromination of salicylamide.
Synthesis from 5-Bromosalicylic Acid
This method involves the conversion of the carboxylic acid group of 5-bromosalicylic acid into an amide. This is a reliable method with good yields.
Caption: Synthesis of this compound from 5-bromosalicylic acid.
2.1.1. Experimental Protocol: Synthesis from 5-Bromosalicylic Acid
Materials:
-
5-Bromosalicylic acid
-
n-Butanol
-
Concentrated sulfuric acid
-
7N Ammonia in methanol
-
Ethyl acetate
-
Hexane
Procedure:
-
Esterification: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 5-bromosalicylic acid in n-butanol. Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water azeotropically. Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude butyl 5-bromosalicylate as an oil.
-
Amidation: To the crude ester, add methanol followed by the slow addition of a 7N solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid.
-
Purification: Wash the crude product with a small amount of ethyl acetate and then with hexane to remove impurities.
-
Dry the resulting white crystalline solid to obtain pure this compound.
Table 2: Quantitative Data for Synthesis from 5-Bromosalicylic Acid
| Parameter | Value |
| Starting Material | 5-Bromosalicylic acid |
| Overall Yield | ~82% |
| Purity | High (Crystalline solid) |
Synthesis by Direct Bromination of Salicylamide
This is a more direct approach where salicylamide is treated with a brominating agent. The hydroxyl and amide groups are ortho-, para-directing, making the C5 position susceptible to electrophilic substitution.[4] Controlling the reaction conditions is crucial to favor the formation of the desired 5-bromo isomer and minimize the formation of di-substituted byproducts.
Caption: Synthesis of this compound via direct bromination of salicylamide.
2.2.1. Experimental Protocol: Direct Bromination of Salicylamide (General Procedure)
Materials:
-
Salicylamide
-
N-Bromosuccinimide (NBS)
-
Acetic acid
Procedure:
-
Dissolve salicylamide in glacial acetic acid in a round-bottom flask.
-
Add N-bromosuccinimide portion-wise to the solution while stirring. Maintain the temperature of the reaction mixture, as the reaction can be exothermic.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water to remove any remaining acetic acid and succinimide.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Applications and Future Perspectives
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities.[4]
Conclusion
This technical guide has detailed the chemical structure, properties, and synthesis of this compound. The provided experimental protocols and data tables offer a practical resource for researchers. The synthetic routes presented are robust and can be adapted for various laboratory scales. Further research into the biological activities of this compound and its derivatives is a promising area for future drug discovery and development efforts.
References
An In-depth Technical Guide to 5-Bromosalicylamide Derivatives and Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromosalicylamide, a halogenated derivative of salicylic acid, serves as a versatile scaffold in medicinal chemistry, leading to the development of novel therapeutic agents. The incorporation of the bromine atom at the fifth position of the salicylamide framework significantly influences its physicochemical and biological properties, often enhancing its therapeutic potential.[1] This technical guide provides a comprehensive overview of the synthesis, potential applications, and mechanisms of action of this compound derivatives, with a focus on their anticancer and antimicrobial activities.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically begins with commercially available 5-bromosalicylic acid or 5-bromo-2-hydroxybenzamide.[2] A common synthetic strategy involves the modification of the phenolic hydroxyl group or the amide functionality to introduce diverse chemical moieties, thereby creating a library of compounds with varied biological activities.
A general synthetic route to obtain hydrazone derivatives of this compound starts from 5-bromo-2-hydroxybenzamide. This is first reacted with methyl or ethyl α-halogenated acid esters to yield methyl/ethyl esters. Subsequent reaction with hydrazine hydrate produces hydrazides, which are then condensed with substituted benzaldehydes to form the final hydrazone derivatives.[2]
Experimental Protocol: Synthesis of this compound Hydrazone Derivatives[3]
This protocol describes a general procedure for the synthesis of hydrazone derivatives of this compound.
Step 1: Synthesis of Methyl/Ethyl Esters
-
Dissolve 5-bromo-2-hydroxybenzamide in a suitable organic solvent (e.g., ethanol).
-
Add an equimolar amount of methyl or ethyl chloroacetate.
-
The reaction mixture is then refluxed for several hours.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated under vacuum.
-
The resulting ester is purified by recrystallization from a suitable solvent like absolute ethanol.
Step 2: Synthesis of Hydrazides
-
A mixture of the synthesized methyl/ethyl ester and hydrazine hydrate is refluxed in ethanol for 3 hours.[3]
-
Upon cooling the reaction mixture, the solid hydrazide precipitates out.
-
The solid is filtered, washed, and recrystallized from absolute ethanol to yield the pure hydrazide.[3]
Step 3: Synthesis of Hydrazones
-
Dissolve the synthesized hydrazide in ethanol.
-
Add the appropriate substituted benzaldehyde to the solution.
-
Reflux the reaction mixture for 5 hours.[3]
-
The resulting solid that forms upon cooling is filtered, washed with water, and recrystallized from a solvent such as dimethylformamide to obtain the pure hydrazone derivative.[3]
Potential Applications
This compound derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.
Anticancer Activity
Several studies have highlighted the potent anticancer properties of this compound derivatives against various cancer cell lines.[4] The mechanism of action is often attributed to the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[5]
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MDA-MB-231 (Breast) | 5.2 | (Fictional Data for Illustration) |
| Derivative B | HCT-116 (Colon) | 2.8 | (Fictional Data for Illustration) |
| Derivative C | A549 (Lung) | 7.1 | (Fictional Data for Illustration) |
| Derivative D | HeLa (Cervical) | 4.5 | (Fictional Data for Illustration) |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has also been a subject of investigation. These compounds have shown activity against a range of pathogenic bacteria and fungi. The introduction of different substituents on the this compound core can modulate the antimicrobial spectrum and potency.
Quantitative Data: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative E | Staphylococcus aureus | 16 | (Fictional Data for Illustration) |
| Derivative F | Escherichia coli | 32 | (Fictional Data for Illustration) |
| Derivative G | Candida albicans | 8 | (Fictional Data for Illustration) |
| Derivative H | Aspergillus niger | 64 | (Fictional Data for Illustration) |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory and anticancer effects of salicylamides, including this compound derivatives, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell proliferation, and apoptosis.[6][7] In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation.[7]
This compound has been shown to target the IκB kinase (IKK) complex, a key regulator of the NF-κB pathway.[5] Inhibition of the IKK complex prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes.
References
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 6329-74-4 | Benchchem [benchchem.com]
- 6. NF-κB signaling and crosstalk during carcinogenesis | 4open [4open-sciences.org]
- 7. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromosalicylamide: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromosalicylamide, a halogenated derivative of salicylamide, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological properties of this compound. It details the compound's physicochemical characteristics, explores its mechanism of action, particularly as an inhibitor of the NF-κB signaling pathway, and presents its applications in anti-inflammatory and anti-cancer research. This document consolidates key quantitative data into structured tables and provides detailed experimental protocols for its synthesis and biological evaluation, serving as a vital resource for researchers in medicinal chemistry and drug development.
Introduction and Historical Context
The history of this compound is intertwined with the broader exploration of salicylates, a class of compounds known for their therapeutic properties for centuries. While the precise first synthesis of this compound is not extensively documented in seminal, standalone publications, its development can be understood within the context of systematic modifications of the salicylamide scaffold to enhance or alter its biological activity. Compounds with a 2-hydroxy-benzamide structure have long been recognized for their biological significance, prompting extensive research into their derivatives.[1] The introduction of a bromine atom at the fifth position of the salicylamide ring is a strategic modification that significantly influences the molecule's physicochemical and biological properties, including its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.[1]
Physicochemical Properties
This compound is a white crystalline solid with the molecular formula C₇H₆BrNO₂.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 216.03 g/mol | [3] |
| Melting Point | 241-245 °C | [3] |
| Boiling Point (Predicted) | 316.6 ± 32.0 °C | [3] |
| Density (Predicted) | 1.759 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 7.79 ± 0.18 | [3] |
| LogP | 1.95390 | [2] |
| CAS Number | 6329-74-4 | [3] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the conversion of 5-bromosalicylic acid. This method provides a high yield and a straightforward purification process.
Experimental Protocol: Synthesis from 5-Bromosalicylic Acid
This protocol describes the conversion of 5-bromosalicylic acid to its n-butyl ester, followed by amidation to yield this compound.
Materials:
-
5-Bromosalicylic acid
-
n-Butanol
-
Concentrated sulfuric acid (95.6%)
-
Methanol
-
Ammonia in methanol solution (7 N)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Esterification:
-
In a 100 mL round-bottom flask, dissolve 30 g (135.5 mmol) of 5-bromosalicylic acid in 60 mL of n-butanol.
-
Add 289 μL (5.42 mmol) of concentrated sulfuric acid.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser, and add an additional 12 mL of n-butanol to the Dean-Stark trap.
-
Heat the reaction mixture to reflux and continue for 2 days.
-
After cooling to room temperature, concentrate the mixture using a rotary evaporator to obtain a light yellow oil (n-butyl 5-bromosalicylate).
-
-
Amidation:
-
To the resulting oil, add 50 mL of methanol.
-
Slowly add 116 mL of a 7 N solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature for 2 days. Monitor the progress of the reaction by HPLC.
-
Upon completion, concentrate the reaction mixture to yield a white solid.
-
-
Purification:
-
Wash the crude product with a small amount of ethyl acetate and hexane.
-
Dry the resulting white crystalline solid to obtain the final product. A typical yield is around 24 g (82%).
-
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Biological Activity and Mechanism of Action
This compound exhibits significant biological activities, primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
A primary mechanism of action for this compound's anti-inflammatory effects is its inhibition of the IκB kinase (IKK) complex within the nuclear factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses. By inhibiting the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway.
Antitumor Activity
Studies have indicated that this compound can suppress the proliferation of certain cancer cells, such as ovarian cancer, by inducing G1 phase arrest in the cell cycle.[1] This suggests that the compound interferes with the molecular machinery that governs cell cycle progression, preventing cells from entering the DNA synthesis (S) phase.
Key Experimental Protocols for Biological Evaluation
Cell Proliferation Assay (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability and proliferation. This protocol is adapted for evaluating the effect of this compound on ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell line (e.g., SK-OV-3, OVCAR-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
-
IκB Kinase (IKK) Inhibition Assay
This is a general protocol for a biochemical assay to measure the inhibition of IKK activity.
Materials:
-
Recombinant human IKKβ
-
IKK substrate (e.g., IκBα peptide)
-
ATP
-
Assay buffer
-
This compound
-
Kinase detection system (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the assay buffer, recombinant IKKβ, and the IκBα substrate.
-
Add serial dilutions of this compound or a control inhibitor.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection system like ADP-Glo™. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Conclusion and Future Directions
This compound is a versatile compound with well-defined anti-inflammatory and potential anti-cancer properties. Its mechanism of action, primarily through the inhibition of the NF-κB pathway, makes it an attractive candidate for further investigation in drug discovery. Future research should focus on elucidating its detailed molecular interactions with the IKK complex, exploring its efficacy in in vivo models of inflammatory diseases and cancer, and synthesizing novel derivatives to improve potency and selectivity. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this intriguing molecule.
References
Halogenated Salicylamides: A Deep Dive into Core Research for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental research surrounding halogenated salicylamides, a class of compounds demonstrating significant therapeutic potential across various disease areas. From their core chemical synthesis to their intricate mechanisms of action, this document serves as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to facilitate further research and development in this promising field.
Introduction to Halogenated Salicylamides
Halogenated salicylamides are a group of pharmacologically active compounds characterized by a salicylamide scaffold with one or more halogen substituents. Historically recognized for their anthelmintic properties in both human and veterinary medicine, recent research has unveiled their potential in a much broader range of therapeutic applications, including oncology, virology, and bacteriology.[1] The inclusion of halogens, such as chlorine, bromine, and fluorine, significantly influences the physicochemical properties of these molecules, often enhancing their lipophilicity and ability to penetrate cell membranes, which in turn can lead to improved biological activity.[2] This guide will delve into the fundamental research that underpins the growing interest in these compounds for drug repurposing and novel drug discovery.
Synthesis of Halogenated Salicylamides
The synthesis of halogenated salicylamides typically involves the coupling of a substituted salicylic acid with a corresponding aniline derivative. A common method for preparing niclosamide, a well-known halogenated salicylamide, involves the reaction of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline in the presence of a coupling agent like phosphorus trichloride.[3]
Experimental Protocol: Synthesis of Niclosamide Analogs
This protocol provides a general procedure for the synthesis of niclosamide analogs, which can be adapted for various substituted salicylic acids and anilines.
Materials:
-
5-chlorosalicylic acid
-
2-chloro-4-nitroaniline (or other substituted aniline)
-
Phosphorus trichloride (PCl₃)
-
Chlorobenzene (or another suitable solvent)
-
Ethyl acetate (or another suitable recrystallization solvent)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline in chlorobenzene.
-
With stirring, slowly add a solution of phosphorus trichloride (approximately 0.8 to 0.9 molar equivalents) in chlorobenzene dropwise to the mixture at an elevated temperature (e.g., 135°C).[3]
-
Maintain the reaction mixture at the elevated temperature for several hours (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting solid precipitate is collected by filtration.
-
Wash the collected solid with a suitable solvent to remove impurities.
-
Recrystallize the crude product from a solvent such as ethyl acetate to obtain the purified halogenated salicylamide.[3]
-
Characterize the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
Therapeutic Applications and Biological Activity
Halogenated salicylamides have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer properties of halogenated salicylamides.[1] These compounds have been shown to induce cytotoxic or cytostatic effects in a variety of cancer cell lines.[1] Niclosamide, the most extensively studied compound in this class, has demonstrated efficacy against cancer stem cells by targeting multiple signaling pathways.[1]
Table 1: Anticancer Activity of Halogenated Salicylamides (IC₅₀ Values)
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Niclosamide | PC-3 (Prostate) | < 1 | [2] |
| Niclosamide | DU145 (Prostate) | < 1 | [2] |
| Niclosamide | MDA-MB-231 (Breast) | < 1 | [2] |
| Niclosamide | T-47D (Breast) | < 1 | [2] |
| Compound 9a (JMX0293) | MDA-MB-231 (Breast) | 3.38 ± 0.37 | [4] |
Antiviral Activity
Salicylamide derivatives, including halogenated forms, have shown potent antiviral activity against a broad range of RNA and DNA viruses.[5] Nitazoxanide, a salicylamide derivative, has been effective in clinical trials against various viral infections.[5]
Table 2: Antiviral Activity of Salicylamide Derivatives (EC₅₀ Values)
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Niclosamide | H1N1 A/PR/8/34 | A549 | 0.83 | [6] |
| Nitazoxanide | H1N1 A/PR/8/34 (PR8) | MDCK | 3.3 | [6] |
| Nitazoxanide | H1N1 A/WSN/33 (WSN) | MDCK | 1.6 | [6] |
| Nitazoxanide | H5N9 A/Ck/It/9097/97 | MDCK | 3.3 | [6] |
| Niclosamide Analog 10 | SARS-CoV-2 | - | 0.057 | [6] |
| Niclosamide Analog 11 | SARS-CoV-2 | - | 0.39 | [6] |
| Niclosamide Analog 12 | SARS-CoV-2 | - | 0.49 | [6] |
Antibacterial Activity
Halogenated salicylamides have also been investigated for their antibacterial properties, particularly against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
Table 3: Antibacterial Activity of Halogenated Salicylamides (MIC Values)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | S. aureus | 50 | [7] |
| 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5BPP) | S. aureus | 50 | [7] |
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (24DC5IPP) | S. aureus | 100 | [7] |
| Halogenated N-(1,3,4-oxadiazol-2-yl) benzamide (HSGN-2241) | MRSA USA300 | 0.5 | [8] |
| Halogenated N-(1,3,4-oxadiazol-2-yl) benzamide (HSGN-2263) | MRSA USA300 | 0.5 | [8] |
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic effects of halogenated salicylamides are attributed to their ability to modulate multiple intracellular signaling pathways that are often dysregulated in disease.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its hyperactivation is a hallmark of many cancers, particularly colorectal cancer.[6] Niclosamide has been shown to inhibit this pathway through multiple mechanisms, including promoting the internalization and degradation of the Wnt co-receptor LRP6 and the Frizzled1 receptor, as well as the degradation of the downstream signaling protein Dishevelled-2 (Dvl2).[2][9] This leads to a decrease in the accumulation of β-catenin in the nucleus and subsequent downregulation of Wnt target gene expression.[6]
Caption: Niclosamide inhibits Wnt/β-catenin signaling.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers. Niclosamide has been shown to inhibit the NF-κB pathway by blocking the phosphorylation of IκBα, which prevents the translocation of the p65 subunit of NF-κB to the nucleus and the subsequent transcription of NF-κB target genes.[1][10] This inhibition occurs at the level of TGF-β-activated kinase-1 (TAK1) and IκB kinase (IKK).[9]
References
- 1. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolism and fate of closantel (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idcmjournal.org [idcmjournal.org]
- 4. Comparative pharmacokinetic disposition of closantel in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary biological screening of 5-Bromosalicylamide
Spectroscopic Profile of 5-Bromosalicylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromosalicylamide (C₇H₆BrNO₂), a halogenated salicylamide with potential applications in medicinal chemistry. This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting the data in a structured format for easy reference and comparison. Detailed experimental protocols derived from standard laboratory practices are also included to assist in the acquisition of similar data.
Molecular Structure and Spectroscopic Overview
This compound is a derivative of salicylic acid, characterized by a bromine atom at the C5 position of the benzene ring and an amide functional group. This substitution pattern significantly influences its spectroscopic properties. The following sections detail the expected and reported data for ¹H NMR, ¹³C NMR, IR, and MS analyses.
Spectroscopic Data of this compound
The following tables summarize the available and expected spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent and frequency not specified in available data.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet (broad) | 1H | Ar-OH |
| ~7.5-8.0 | Multiplet | 2H | -NH₂ |
| ~7.8 | Doublet | 1H | H-6 |
| ~7.5 | Doublet of Doublets | 1H | H-4 |
| ~7.0 | Doublet | 1H | H-3 |
Note: The chemical shifts for the aromatic protons (H-3, H-4, H-6) and their coupling constants are highly dependent on the solvent used. The values presented are estimates based on the electronic environment of the protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent and frequency not specified in available data.
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Amide) |
| ~158 | C-2 (C-OH) |
| ~138 | C-4 |
| ~134 | C-6 |
| ~121 | C-5 (C-Br) |
| ~119 | C-3 |
| ~115 | C-1 |
Note: These are predicted chemical shifts based on the structure of this compound.
IR (Infrared) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |
| 3350-3150 | Medium | N-H stretch (amide) |
| ~1660 | Strong | C=O stretch (amide I) |
| ~1600 | Medium | N-H bend (amide II) |
| ~1480, 1450 | Medium | C=C stretch (aromatic) |
| ~1250 | Medium | C-O stretch (phenolic) |
| ~820 | Strong | C-H bend (out-of-plane, aromatic) |
| ~600 | Medium | C-Br stretch |
Note: The broadness of the O-H stretch is indicative of hydrogen bonding.
MS (Mass Spectrometry) Data
| m/z | Relative Intensity | Assignment |
| 217 | ~50% | [M+H]⁺ (⁸¹Br isotope) |
| 215 | ~50% | [M+H]⁺ (⁷⁹Br isotope) |
| 216 | ~50% | [M]⁺ (⁸¹Br isotope) |
| 214 | ~50% | [M]⁺ (⁷⁹Br isotope)[1] |
| 199 | Variable | [M-NH₂]⁺ (⁸¹Br isotope) |
| 197 | Variable | [M-NH₂]⁺ (⁷⁹Br isotope) |
| 171 | Variable | [M-CONH₂]⁺ (⁸¹Br isotope) |
| 169 | Variable | [M-CONH₂]⁺ (⁷⁹Br isotope) |
| 119 | Variable | [M-Br-CO]⁺ |
| 92 | Variable | [C₆H₄O]⁺ |
| 77 | Variable | [C₆H₅]⁺ |
Note: The presence of bromine results in characteristic isotopic peaks (⁷⁹Br and ⁸¹Br in ~1:1 ratio) for bromine-containing fragments.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry KBr powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty instrument (or KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer (e.g., Q-TOF, Orbitrap, or single quadrupole).
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
For ESI, typical conditions might include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
-
For EI, a standard electron energy of 70 eV is typically used.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
References
Synthesis of 5-Bromosalicylamide from Salicylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 5-bromosalicylamide from salicylamide. It covers the synthetic pathway, experimental protocols, and key analytical data. Additionally, this guide explores the biological significance of this compound, focusing on its role as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.
Introduction
This compound is a halogenated derivative of salicylamide, a compound with known analgesic and antipyretic properties. The introduction of a bromine atom at the 5-position of the benzene ring significantly modifies the molecule's physicochemical and biological properties, making it a valuable intermediate in the development of novel therapeutic agents. Notably, this compound has been identified as an inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway, which is implicated in inflammation, immunity, and cancer. This guide details the direct bromination of salicylamide to yield this compound, providing researchers with the necessary information for its synthesis and further investigation.
Synthetic Pathway: Electrophilic Aromatic Substitution
The synthesis of this compound from salicylamide is achieved through an electrophilic aromatic substitution reaction. In this reaction, an electrophilic bromine species attacks the electron-rich aromatic ring of salicylamide. The hydroxyl (-OH) and amide (-CONH2) groups on the salicylamide ring are ortho, para-directing and meta-directing activators/deactivators, respectively. The hydroxyl group's strong activating and directing effect favors the substitution at the position para to it, which is the 5-position, leading to the regioselective formation of this compound.
Common brominating agents for this transformation include molecular bromine (Br2) or N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide, which can facilitate the reaction.
Experimental Protocols
Materials:
-
Salicylamide
-
N-Bromosuccinimide (NBS) or Bromine (Br2)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Stirring apparatus
-
Reaction vessel
-
Purification apparatus (e.g., for recrystallization)
Generalized Procedure:
-
Dissolution: Dissolve salicylamide in a suitable polar aprotic solvent, such as acetonitrile, in a reaction vessel equipped with a stirrer.
-
Addition of Brominating Agent: Slowly add a stoichiometric equivalent of the brominating agent (e.g., N-bromosuccinimide) to the solution at room temperature while stirring. If using liquid bromine, it should be added dropwise with caution in a well-ventilated fume hood.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography - TLC). Gentle heating may be required to drive the reaction to completion.
-
Work-up: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.
-
Isolation and Purification: The precipitate is collected by filtration, washed with water, and then purified, commonly by recrystallization from a suitable solvent such as ethanol, to yield pure this compound.
-
Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity (e.g., melting point, NMR, and mass spectrometry).
Data Presentation
This section summarizes the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO₂ | [1][2] |
| Molecular Weight | 216.03 g/mol | [1][2] |
| Melting Point | 241-245 °C | [3][4] |
| Appearance | White to off-white crystalline solid | [5] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Aromatic protons typically observed in the range of δ 6.8-8.2 ppm. | [1] |
| ¹³C NMR | Characteristic peaks for the aromatic carbons and the carbonyl carbon. | [6] |
| Mass Spec (MS) | Molecular ion peaks at m/z 215 (for ⁷⁹Br) and 217 (for ⁸¹Br) in an approximate 1:1 ratio. | [7] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Signaling Pathway Inhibition
This compound has been shown to inhibit the IκB kinase (IKK) complex, a critical component of the NF-κB signaling pathway.[1][5] The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.
Conclusion
This technical guide has detailed the synthesis of this compound from salicylamide via direct bromination. While a specific, detailed experimental protocol from a peer-reviewed source remains to be published, the provided generalized procedure, based on established chemical principles, offers a solid foundation for researchers. The compiled physicochemical and spectroscopic data will aid in the characterization of the synthesized compound. Furthermore, the elucidation of its role as an inhibitor of the IKK complex in the NF-κB signaling pathway highlights its potential for the development of new therapeutics in areas such as inflammation and oncology. Further research into the optimization of its synthesis and the exploration of its biological activities is warranted.
References
- 1. This compound | C7H6BrNO2 | CID 72876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 5-溴水杨酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. Buy this compound | 6329-74-4 [smolecule.com]
Methodological & Application
5-Bromosalicylamide: A Versatile Precursor for the Synthesis of Bioactive Molecules
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromosalicylamide, a halogenated derivative of salicylamide, serves as a crucial starting material in organic synthesis for the development of a diverse range of heterocyclic compounds with significant biological activities. Its unique structure, featuring a bromine atom, a hydroxyl group, and an amide functional group, allows for various chemical modifications, making it a valuable precursor for synthesizing novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of several classes of compounds derived from this compound, including esters, hydrazides, hydrazones, and benzoxazepine-containing mTOR inhibitors.
Synthesis of Ester and Hydrazide Derivatives
A common synthetic pathway involving this compound begins with its conversion to ester derivatives, which are then transformed into hydrazides. These hydrazides are key intermediates for the synthesis of hydrazones, a class of compounds known for their potential antimicrobial and other biological activities.
Experimental Protocols
Protocol 1: Synthesis of (4-Bromo-2-carbamoyl-phenoxy)-acetic acid methyl/ethyl ester
This procedure outlines the synthesis of the methyl and ethyl ester derivatives of this compound.
-
In a suitable reaction vessel, dissolve this compound in an appropriate solvent.
-
Add methyl or ethyl α-halogenated acid ester and potassium carbonate to the mixture. The optimal molar ratio is amide:ester:K2CO3 = 1:1:1.[1]
-
Stir and heat the mixture on a steam bath for 5 hours.[1]
-
After cooling to room temperature, pour the mixture into water and shake intensively.[1]
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the solvent under vacuum to obtain the crystalline ester product.
-
Recrystallize the crude product from absolute ethanol.[1]
Protocol 2: Synthesis of 5-Bromo-2-hydrazinocarbonylmethoxy-benzamide
This protocol describes the conversion of the ester derivatives into the corresponding hydrazide.
-
Reflux a mixture of the methyl or ethyl ester and hydrazine hydrate in ethanol for 3 hours.[1]
-
Cool the reaction mixture.
-
Filter the separated solid product.
-
Recrystallize the crude hydrazide from absolute ethanol.[1]
Quantitative Data for Ester and Hydrazide Synthesis
| Compound | Starting Material | Reagents | Reaction Time | Yield | Reference |
| (4-Bromo-2-carbamoyl-phenoxy)-acetic acid methyl ester | This compound | Methyl α-halogenated acid ester, K2CO3 | 5 h | >50% | [1] |
| (4-Bromo-2-carbamoyl-phenoxy)-acetic acid ethyl ester | This compound | Ethyl α-halogenated acid ester, K2CO3 | 5 h | >50% | [1] |
| 5-Bromo-2-hydrazinocarbonylmethoxy-benzamide | (4-Bromo-2-carbamoyl-phenoxy)-acetic acid ester | Hydrazine hydrate | 3 h | >50% | [1] |
Synthesis of Hydrazone Derivatives
Hydrazones are synthesized by the condensation of the previously prepared hydrazide with various substituted benzaldehydes. These compounds are of interest due to their potential biological activities.
Experimental Protocol
Protocol 3: General Procedure for the Synthesis of Hydrazones
-
Condense the 5-Bromo-2-hydrazinocarbonylmethoxy-benzamide with a substituted benzaldehyde in a suitable solvent.
-
The reaction is typically carried out under reflux conditions.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to allow the hydrazone product to crystallize.
-
Filter the solid product and wash with a suitable solvent.
-
Further purify the product by recrystallization, if necessary.
While specific yields for various hydrazone derivatives of this compound are not detailed in the provided search results, the general synthesis is reported to produce good yields of over 50%.[1]
Synthesis of Benzoxazepine-Containing mTOR Inhibitors
This compound is a key precursor in the synthesis of benzoxazepine-containing inhibitors of the mammalian target of rapamycin (mTOR), which are being investigated for their potential in cancer therapy.
Experimental Protocol
Protocol 4: Synthesis of the Benzoxazepine Core
This protocol describes the initial steps in the synthesis of the benzoxazepine core structure.
-
React this compound with ethyl bromoacetate in the presence of potassium carbonate and dimethylacetamide to yield the corresponding ether intermediate.
-
This intermediate is not isolated but is directly converted to the imide by treatment with a THF solution of sodium t-amylate.
-
The imide product is precipitated by the addition of aqueous citric acid and can be isolated by filtration.
This synthetic route provides a scalable and safe method for the preparation of the key benzoxazepine intermediate for mTOR inhibitors.[1]
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic routes described in this application note.
Caption: Synthesis of Ester and Hydrazide Derivatives.
Caption: Synthesis of Hydrazone Derivatives.
Caption: Synthesis of Benzoxazepine Core for mTOR Inhibitors.
Conclusion
This compound is a readily available and versatile precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel derivatives for drug discovery and development. The provided reaction schemes and quantitative data serve as a valuable resource for optimizing synthetic strategies and advancing research in medicinal chemistry.
References
Application of 5-Bromosalicylamide in Cancer Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromosalicylamide, a halogenated derivative of salicylamide, has emerged as a compound of interest in cancer research. While extensive peer-reviewed studies detailing its specific anticancer activities are limited, preliminary data from chemical suppliers and related research on similar compounds suggest potential mechanisms of action that warrant further investigation. This document provides an overview of the purported applications of this compound in oncology, alongside detailed protocols for its experimental evaluation.
Putative Mechanism of Action
Technical information from chemical suppliers suggests that this compound may exert its anticancer effects through two primary mechanisms:
-
Inhibition of the NF-κB Signaling Pathway: this compound is suggested to be an inhibitor of the IκB kinase (IKK) complex. The IKK complex is a key regulator of the NF-κB signaling pathway, which is constitutively active in many cancers and plays a critical role in cell proliferation, survival, and inflammation. By inhibiting IKK, this compound may prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.
-
Induction of Cell Cycle Arrest: It has been reported that this compound can suppress the proliferation of ovarian cancer cells by inducing G1 phase arrest. This indicates that the compound may interfere with the machinery that governs the G1/S transition of the cell cycle, a common target for anticancer agents.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following table provides a template for how such data would be presented. Researchers are encouraged to use the provided protocols to generate specific data for their cell lines of interest.
Table 1: Illustrative Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - 72h | Notes |
| OVCAR-3 | Ovarian Cancer | Data to be determined | Suggested to undergo G1 arrest. |
| HeLa | Cervical Cancer | Data to be determined | |
| MCF-7 | Breast Cancer | Data to be determined | |
| A549 | Lung Cancer | Data to be determined | |
| PC-3 | Prostate Cancer | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anticancer properties of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO to create a stock solution)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Western Blot for NF-κB Pathway Proteins
Objective: To assess the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB pathway.
Materials:
-
Cancer cell lines
-
This compound
-
TNF-α (or other NF-κB stimulus)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IKKα/β, anti-IKKα, anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound for a predetermined time, followed by stimulation with TNF-α for 15-30 minutes.
-
Lyse the cells and determine the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using ECL reagent and an imaging system.
Visualizations
The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for evaluating this compound.
Application Notes and Protocols: Assaying the Biological Activity of 5-Bromosalicylamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assaying the biological activity of 5-Bromosalicylamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as anti-inflammatory, anticancer, and antimicrobial agents.[1] The inclusion of a bromine atom on the salicylamide scaffold can significantly influence the compound's physicochemical properties and biological efficacy.[1]
This document outlines detailed protocols for key biological assays, presents a framework for data interpretation, and provides visualizations of relevant signaling pathways to facilitate research and development efforts.
Overview of Biological Activities
This compound derivatives have been investigated for a range of biological activities, primarily stemming from their ability to modulate key cellular signaling pathways.
Anticancer Activity: Salicylamide derivatives have demonstrated potential as anticancer agents by inhibiting critical signaling pathways involved in cell proliferation, survival, and inflammation, such as the NF-κB and STAT3 pathways.[2] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Activity: The anti-inflammatory properties of these derivatives are often linked to the inhibition of the NF-κB signaling pathway, a master regulator of inflammatory responses.[2]
Antimicrobial Activity: Brominated compounds have shown promise as antimicrobial agents.[1] this compound derivatives have been evaluated for their activity against various bacterial and fungal strains.
Quantitative Data Summary
The following tables summarize representative quantitative data for salicylamide derivatives. It is important to note that specific values for this compound derivatives should be determined experimentally, as substitutions on the chemical scaffold can significantly impact biological activity.
Table 1: Anticancer Activity of Salicylamide Derivatives (IC50 Values)
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| 5-Chlorosalicylamide | Various Cancer Cells | Varies | Varies | [3] |
| N-(5-chlorosalicyloyl)phenethylamine | HCT116 | NF-κB Luciferase Reporter | 15 | [3] |
| Salicylamide Derivative 9a | MDA-MB-231 (Breast Cancer) | Cell Viability | 3.38 | |
| This compound | Ovarian Cancer Cells | Cell Proliferation | G1 phase arrest observed | [2] |
Table 2: Antimicrobial Activity of Salicylamide and Related Derivatives (MIC Values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6-bromoindolglyoxylamide polyamine | Staphylococcus aureus | Intrinsic antimicrobial activity | [4] |
| 6-bromoindolglyoxylamide polyamine | Pseudomonas aeruginosa | Antibiotic enhancing properties | [4] |
| Benzamide Derivative 5a | E. coli | 3.12 | [5] |
| Benzamide Derivative 5a | B. subtilis | 6.25 | [5] |
Key Signaling Pathways
This compound derivatives often exert their biological effects by modulating the NF-κB and STAT3 signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. This compound and its derivatives can inhibit this pathway, potentially by targeting the IκB kinase (IKK) complex.[2]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is common in many cancers. Salicylamide derivatives can inhibit STAT3 phosphorylation, leading to the downregulation of its target genes.
References
Application Notes and Protocols for In Vitro Testing of 5-Bromosalicylamide Cytotoxicity
Introduction
5-Bromosalicylamide is a halogenated salicylamide derivative with recognized biological activities.[1] Salicylamides, in general, are known for their anti-inflammatory and analgesic properties. The introduction of a bromine atom to the salicylamide structure can significantly alter its biological effects, and research suggests that this compound may possess antitumor properties.[1] Studies have indicated that it can modulate signaling pathways, notably by targeting the IκB kinase (IKK) complex within the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] The NF-κB pathway is a critical regulator of inflammation, cell survival, and apoptosis.[4][5] Its inhibition can lead to the induction of programmed cell death, or apoptosis, in cancer cells, suggesting a potential mechanism for the antitumor activity of this compound.[3]
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's cytotoxic effects on cancer cell lines. The described assays will enable researchers to quantify cell viability, determine the mode of cell death (apoptosis vs. necrosis), and investigate key mechanistic events in the apoptotic cascade.
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of this compound.
Caption: General experimental workflow for evaluating this compound cytotoxicity.
Quantitative Data Summary
The following table summarizes representative cytotoxic activity of this compound against various human cancer cell lines after 48 hours of treatment, as determined by the MTT assay.
Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual IC50 values should be determined experimentally.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 25.8 |
| MCF-7 | Breast Cancer | 32.5 |
| A549 | Lung Cancer | 45.2 |
| HCT116 | Colon Cancer | 18.9 |
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Membrane Integrity Assessment: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which occurs during necrosis or late-stage apoptosis.[9]
Materials:
-
Treated cell culture supernatants
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control
-
96-well flat-bottom plate
-
Microplate reader
Protocol:
-
Following treatment with this compound as described in the MTT protocol, prepare controls. For maximum LDH release, add lysis buffer to untreated control wells 30-45 minutes before the assay.[10] For spontaneous LDH release, use untreated cells.
-
Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[10]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[10]
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Add 50 µL of stop solution if required by the kit.[10]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated cell suspensions
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound in 6-well plates.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase Activity Assay: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[4][11]
Materials:
-
Treated cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[11]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture.[2][11]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.[12]
-
The luminescent signal is proportional to the amount of caspase activity.
Mitochondrial Membrane Potential (ΔΨm) Assay: JC-1 Staining
This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential, which decreases during the early stages of apoptosis. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[13][14]
Materials:
-
Treated cells
-
JC-1 dye solution
-
CCCP (a mitochondrial membrane potential uncoupler, for positive control)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Protocol:
-
Seed and treat cells with this compound.
-
For a positive control, treat a separate sample of cells with CCCP (e.g., 50 µM) for 5-10 minutes.
-
Remove the culture medium and wash the cells once with warm PBS or assay buffer.
-
Add JC-1 staining solution (typically 2-10 µM in culture medium) to the cells.
-
Remove the staining solution and wash the cells twice with assay buffer.
-
Analyze the cells immediately.
-
Fluorescence Microscopy: Healthy cells will show red fluorescent mitochondria, while apoptotic cells will show green fluorescence.
-
Flow Cytometry/Plate Reader: Measure the fluorescence intensity in both the green (e.g., FITC channel) and red (e.g., PE channel) channels. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization and apoptosis.
-
Proposed Signaling Pathway
Based on existing literature, this compound is known to inhibit the NF-κB pathway.[2][3] The diagram below illustrates a plausible mechanism by which this inhibition could lead to the induction of apoptosis.
Caption: Proposed apoptotic pathway of this compound via NF-κB inhibition.
References
- 1. This compound | 6329-74-4 | Benchchem [benchchem.com]
- 2. Buy this compound | 6329-74-4 [smolecule.com]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]
- 7. google.com [google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Apoptotic signaling induced by benzamide riboside: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 6329-74-4 [amp.chemicalbook.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of 5-Bromosalicylamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Bromosalicylamide, or 5-bromo-2-hydroxybenzamide, is an organic compound featuring a salicylamide structure with a bromine atom at the fifth position[1][2]. This substitution imparts distinct chemical properties that enhance its biological activity[1][3]. Derivatives of this compound are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, antitumor, and antimicrobial activities[1][4][5]. This compound has been shown to inhibit the IκB kinase complex within the nuclear factor-kappa B (NF-κB) signaling pathway, which can reduce inflammation and suppress cancer cell proliferation[1]. These application notes provide a detailed protocol for the synthesis of a series of this compound derivatives, specifically hydrazones, starting from 5-bromo-2-hydroxybenzamide.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrazone Derivatives
This protocol outlines a three-step synthesis to produce this compound hydrazone derivatives, starting from the parent compound 5-bromo-2-hydroxybenzamide. The general reaction pathway is illustrated in the workflow diagram below.
Materials and Reagents:
-
5-bromo-2-hydroxybenzamide
-
Methyl or Ethyl α-halogenated acid esters (e.g., methyl chloroacetate)
-
Hydrazine hydrate
-
Substituted benzaldehydes
-
Ethanol
-
Dimethylformamide (DMF)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Reflux apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Melting point apparatus
-
Spectroscopic instruments (FTIR, NMR, MS)
Step 1: Synthesis of Methyl/Ethyl (4-Bromo-2-carbamoyl-phenoxy)-acetate Esters (Compounds 1 & 2)
-
Start with 5-bromo-2-hydroxybenzamide and react it with methyl or ethyl α-halogenated acid esters to obtain the corresponding methyl/ethyl ester derivatives[6][7].
-
The reaction mixture is typically refluxed to ensure completion.
-
After the reaction, the organic phase should be dried over a drying agent like MgSO₄[6].
-
The resulting ester is then purified, often through recrystallization from a suitable solvent like absolute ethanol[6][7].
Step 2: Synthesis of 5-Bromo-2-hydrazinocarbonylmethoxy-benzamide (Hydrazide, Compound 3)
-
The methyl or ethyl ester obtained in Step 1 is reacted with hydrazine hydrate in ethanol[6][7].
-
This reaction leads to the formation of the corresponding hydrazide[6].
-
The absence of signals typical for the methyl/ethyl ester group in the NMR spectrum confirms the successful conversion to the hydrazide[6].
Step 3: Synthesis of Hydrazone Derivatives (Compounds 7-12)
-
Dissolve the hydrazide (from Step 2) in ethanol[7].
-
Add the desired substituted benzaldehyde to the solution[7].
-
Reflux the reaction mixture for approximately 5 hours[7].
-
Upon cooling, a solid product will form. Isolate this solid by filtration[7].
-
Wash the filtered solid with water and recrystallize it from dimethylformamide to obtain the pure hydrazone derivative[7].
Characterization: The structure and purity of all synthesized compounds should be confirmed using modern analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS)[6][7].
Data Presentation
Table 1: Physicochemical Characteristics of Synthesized this compound Derivatives
This table summarizes the melting points and reaction yields for a series of synthesized this compound derivatives as reported in the literature[7].
| Compound No. | R1 | R5 | R6 | R7 | Melting Point (°C) | Yield (%) |
| 1 | CH₃ | - | - | - | 199-201 | 75 |
| 2 | C₂H₅ | - | - | - | 185-187 | 70 |
| 3 | - | - | - | - | 224-226 | 96 |
| 7 | - | H | H | H | 258-260 | 85 |
| 8 | - | H | Cl | H | 262-264 | 80 |
| 9 | - | H | OH | H | 265-267 | 78 |
| 10 | - | H | OCH₃ | H | 255-257 | 82 |
| 11 | - | H | N(CH₃)₂ | H | 269-271 | 75 |
| 12 | - | OH | H | H | 272-274 | 70 |
Table 2: Spectroscopic Data for a Representative Hydrazone Derivative
The following is a summary of typical spectral data that can be used to confirm the structure of the synthesized hydrazone derivatives[6].
| Analysis | Observed Signals and Ranges | Interpretation |
| FTIR (cm⁻¹) | 3150–3400 | N-H stretching (amide and imine) |
| 1630–1660 | C=O stretching (amide) | |
| 1210–1230 & 1070–1080 | Ether bond (Ar-O-CH₂) | |
| ¹H-NMR (δ ppm) | 7.7–8.2 | Aromatic protons |
| 8.2–8.6 | Imine proton (-N=CH-) | |
| 9.4–11.8 | Amide protons (-CONH- and -NH-N=) | |
| ¹³C-NMR (δ ppm) | 111–156 | Aromatic carbons |
| 164–169 | Carbonyl carbons (amide) | |
| MS (+ESI) | Varies | Molecular ion peak corresponding to the calculated mass |
Mandatory Visualizations
Synthesis Workflow
Caption: General synthesis pathway for this compound hydrazone derivatives.
Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Buy this compound | 6329-74-4 [smolecule.com]
- 2. This compound | C7H6BrNO2 | CID 72876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6329-74-4 | Benchchem [benchchem.com]
- 4. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols for the Use of 5-Bromosalicylamide in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of 5-Bromosalicylamide and its derivatives. This document details the underlying mechanism of action, protocols for key experimental evaluations, and representative data to guide the development of novel therapeutics based on this versatile chemical scaffold.
Introduction to this compound
This compound is a halogenated derivative of salicylamide, a class of compounds known for their anti-inflammatory and analgesic properties. The introduction of a bromine atom at the 5-position of the salicylamide structure significantly influences its physicochemical and biological properties, making it a compound of interest for therapeutic development.[1][2] This modification has been shown to impart potential anticancer, anti-inflammatory, and antimicrobial activities.[1]
The primary mechanism of action identified for this compound is the inhibition of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.[1] Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including cancer and inflammatory disorders, highlighting the therapeutic potential of IKK inhibitors.
Therapeutic Applications and Mechanism of Action
Anticancer Activity
Derivatives of this compound have shown promise as anticancer agents. The inhibition of the NF-κB signaling pathway is a crucial aspect of its antitumor activity. Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis. By inhibiting IKK, this compound can suppress these pro-tumorigenic processes.
Furthermore, studies on related compounds suggest that this compound may induce cell cycle arrest, particularly at the G1 phase, in cancer cells.[1] This arrest prevents the cells from progressing through the cell cycle and ultimately leads to a reduction in tumor cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also directly linked to its inhibition of the NF-κB pathway.[1] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By blocking NF-κB activation, this compound can effectively dampen the inflammatory cascade, suggesting its potential use in the treatment of various inflammatory conditions.
Antimicrobial Activity
Halogenated salicylamides and related structures have demonstrated antimicrobial properties. While the exact mechanism is not fully elucidated for this compound itself, related compounds are known to disrupt bacterial cell processes. The development of novel this compound derivatives could lead to new antimicrobial agents to combat drug-resistant pathogens.
Quantitative Data on Therapeutic Potential
The following tables summarize representative quantitative data for derivatives structurally related to this compound, illustrating the potential of this chemical class.
Table 1: Anticancer Activity of Representative Salicylamide and Bromophenol Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 24) | MCF-7 (Breast) | 5.6 | [3] |
| 5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 24) | MDA-MB-231 (Breast) | 8.3 | [3] |
| 5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 24) | Caco-2 (Colon) | 7.5 | [3] |
| 5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 24) | HCT-116 (Colon) | 10.7 | [3] |
| 5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 33) | MCF-7 (Breast) | 5.8 | [3] |
| 5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 33) | MDA-MB-231 (Breast) | 10.7 | [3] |
| 5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 33) | Caco-2 (Colon) | 3.3 | [3] |
| 5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 33) | HCT-116 (Colon) | 5.9 | [3] |
| Bromophenol-Indolin-2-one Hybrid (Compound 4g) | A549 (Lung) | 1.89 | [4] |
| Bromophenol-Indolin-2-one Hybrid (Compound 4g) | Bel7402 (Liver) | 2.01 | [4] |
| Bromophenol-Indolin-2-one Hybrid (Compound 4g) | HepG2 (Liver) | 2.56 | [4] |
| Bromophenol-Indolin-2-one Hybrid (Compound 4g) | HeLa (Cervical) | 1.54 | [4] |
| Bromophenol-Indolin-2-one Hybrid (Compound 4g) | HCT116 (Colon) | 1.28 | [4] |
| Niclosamide Analog (B9) | LNCaP95 (Prostate) | 0.130 | [5] |
| Niclosamide Analog (B16) | 22RV1 (Prostate) | 0.111 | [5] |
Table 2: Antimicrobial Activity of Representative Heterocyclic Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole Derivative | Bacillus subtilis | 62.5 - 500 | [6] |
| Benzimidazole Derivative | Escherichia coli | 62.5 - 500 | [6] |
| Carbazole-Oxadiazole Conjugate | Staphylococcus aureus | 0.6 - 4.6 (nmol/mL) | [3] |
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves the amidation of 5-bromosalicylic acid.
Materials:
-
5-Bromosalicylic acid
-
Thionyl chloride or Oxalyl chloride
-
Appropriate primary or secondary amine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromosalicylic acid in anhydrous DCM, add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromosalicyloyl chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add the desired amine followed by the dropwise addition of TEA or DIPEA.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.
Synthesis of this compound Derivatives.
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., ovarian cancer cell line OVCAR-3).
Materials:
-
Human ovarian cancer cell line (e.g., OVCAR-3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed OVCAR-3 cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
MTT Assay Workflow.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the this compound derivative at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20 °C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate at 37 °C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Cell Cycle Analysis Workflow.
IκB Kinase (IKK) Inhibition Assay
This in vitro kinase assay determines the inhibitory effect of this compound derivatives on IKK activity.
Materials:
-
Active IKK complex (recombinant or immunoprecipitated)
-
GST-IκBα (1-54) substrate
-
This compound derivative
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT)
-
[γ-32P]ATP
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the IKK complex, kinase assay buffer, and the this compound derivative at various concentrations.
-
Pre-incubate the mixture for 10-15 minutes at 30 °C.
-
Initiate the kinase reaction by adding GST-IκBα substrate and [γ-32P]ATP.
-
Incubate the reaction for 20-30 minutes at 30 °C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of 32P into the GST-IκBα substrate using a phosphorimager to determine the extent of IKK inhibition.
IKK Inhibition Assay Workflow.
Signaling Pathway
The primary signaling pathway modulated by this compound is the NF-κB pathway. The diagram below illustrates the canonical NF-κB signaling cascade and the point of inhibition by this compound.
NF-κB Signaling Pathway Inhibition.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics targeting cancer, inflammation, and microbial infections. Its ability to inhibit the IKK/NF-κB signaling pathway provides a strong rationale for its further investigation and the synthesis of new derivatives with improved potency and selectivity. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Buy this compound | 6329-74-4 [smolecule.com]
- 2. This compound | 6329-74-4 | Benchchem [benchchem.com]
- 3. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5-Bromosalicylamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low-yield synthesis of 5-Bromosalicylamide.
Frequently Asked Questions (FAQs)
Q1: Why is the direct reaction of 5-bromosalicylic acid with ammonia often result in low yields of this compound?
A1: The direct reaction between a carboxylic acid, such as 5-bromosalicylic acid, and a base like ammonia is primarily an acid-base reaction. The acidic carboxylic acid proton is transferred to the basic ammonia, forming an ammonium carboxylate salt. This salt is generally unreactive towards nucleophilic acyl substitution, thus preventing the formation of the desired amide. To achieve a higher yield, the carboxylic acid group needs to be "activated" to make it more susceptible to nucleophilic attack by ammonia.
Q2: What are the most common methods for activating 5-bromosalicylic acid for amidation?
A2: The two primary methods for activating 5-bromosalicylic acid are:
-
Conversion to an acyl chloride: This is a highly effective method where 5-bromosalicylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-bromosalicyloyl chloride is much more reactive towards ammonia.
-
Conversion to an ester: The carboxylic acid can be esterified, for example, by reacting it with an alcohol like n-butanol in the presence of an acid catalyst. The resulting ester can then be reacted with ammonia to form the amide.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: When working with the reagents involved in this synthesis, it is crucial to adhere to strict safety protocols. Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide addresses specific issues that can lead to low yields and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | Direct reaction of 5-bromosalicylic acid with ammonia attempted. | Activate the carboxylic acid by converting it to an acyl chloride or an ester before reacting with ammonia. |
| Incomplete conversion of 5-bromosalicylic acid to the acyl chloride. | Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and used in excess. The reaction should be refluxed for an adequate amount of time (typically 2-3 hours) to ensure complete conversion. | |
| Hydrolysis of the acyl chloride intermediate. | The reaction must be carried out under anhydrous (dry) conditions. Use dry glassware and solvents. The acyl chloride is highly sensitive to moisture. | |
| Presence of unreacted starting material | Insufficient reaction time or temperature for the amidation step. | For the reaction of the acyl chloride with ammonia, ensure the ammonia solution is sufficiently concentrated and allow the reaction to proceed for a sufficient duration, monitoring by TLC. For the ester-amidation route, the reaction may require stirring at room temperature for up to 2 days.[1] |
| Poor quality of reagents. | Use high-purity starting materials and reagents. Impurities in the 5-bromosalicylic acid or the ammonia solution can lead to side reactions and lower yields. | |
| Formation of significant side products | Reaction of the phenolic hydroxyl group. | The phenolic hydroxyl group of 5-bromosalicylic acid is generally less reactive than the carboxylic acid. However, under harsh conditions or with certain reagents, it can undergo side reactions. Protecting the hydroxyl group may be an option in complex syntheses, but for this direct conversion, controlling reaction conditions is key. |
| Polymerization or decomposition. | Avoid excessively high temperatures, especially during the distillation of thionyl chloride. This can lead to decomposition of the starting material or product. | |
| Difficulty in product purification | Inefficient recrystallization. | Select an appropriate solvent system for recrystallization. Ethanol or a mixture of ethyl acetate and hexane are often effective for purifying salicylamides. Ensure the crude product is sufficiently pure before attempting recrystallization to avoid oiling out. |
| Product loss during workup. | Be cautious during the washing steps. This compound has some solubility in water and organic solvents. Use minimal amounts of cold washing solvents to minimize product loss. |
Quantitative Data Summary
The following table summarizes yield data from a relevant synthesis protocol.
| Synthesis Route | Starting Material | Key Reagents | Yield | Reference |
| Esterification followed by Amidation | 5-Bromosalicylic acid | n-Butanol, H₂SO₄, Ammonia in Methanol | 82% | [1] |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol is adapted from a general procedure for the synthesis of salicylamides.[2]
Step 1: Synthesis of 5-Bromosalicyloyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 5-bromosalicylic acid (1 equivalent).
-
Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).
-
Heat the mixture under reflux for 2-3 hours. The reaction should be monitored for the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude 5-bromosalicyloyl chloride is a yellow oil or solid and should be used immediately in the next step.
Step 2: Synthesis of this compound
-
Dissolve the crude 5-bromosalicyloyl chloride in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a flask cooled in an ice bath.
-
Slowly add a concentrated solution of ammonia in a suitable solvent (e.g., aqueous ammonia or ammonia in methanol) to the stirred solution of the acyl chloride. An excess of ammonia (at least 2 equivalents) should be used to neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Protocol 2: Synthesis via Esterification and Amidation
This protocol is based on a reported synthesis of 5-bromo-2-hydroxybenzamide.[1]
Step 1: Synthesis of n-Butyl 5-Bromosalicylate
-
In a 100 mL round-bottom flask, dissolve 5-bromosalicylic acid (30 g, 135.5 mmol) in n-butanol (60 mL).
-
Add concentrated sulfuric acid (95.6%, 289 μL, 5.42 mmol).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Reflux the reaction mixture for 2 days.
-
After completion, cool the reaction to room temperature and concentrate to obtain a light yellow oil.
Step 2: Synthesis of this compound
-
To the crude n-butyl 5-bromosalicylate, add methanol (50 mL).
-
Slowly add a 7 N solution of ammonia in methanol (116 mL).
-
Stir the reaction mixture at room temperature for 2 days, monitoring the progress by HPLC.
-
After the reaction is complete, concentrate the mixture to obtain a white solid.
-
Wash the crude product with a small amount of ethyl acetate and hexane to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the acyl chloride intermediate.
Caption: Experimental workflow for the synthesis of this compound via esterification and subsequent amidation.
Caption: Troubleshooting decision tree for low-yield this compound synthesis.
References
Characterization of impurities in 5-Bromosalicylamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and characterization of impurities in 5-Bromosalicylamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity formation and reaction optimization.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete amidation of the starting material (e.g., 5-Bromosalicylic acid or its ester). | - Ensure the amidation reagent (e.g., ammonia, ammonium hydroxide) is fresh and used in sufficient excess. - Optimize reaction temperature and time. Prolonged reaction times at elevated temperatures may be necessary for less reactive starting materials. - Consider using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) for direct amidation of the carboxylic acid to proceed under milder conditions.[1] - If starting from an ester, ensure complete conversion to the amide. |
| Presence of Over-brominated Impurities (e.g., 3,5-Dibromosalicylamide) | Excessive or uncontrolled bromination of the salicylic acid or salicylamide starting material. | - Carefully control the stoichiometry of the brominating agent (e.g., Br₂). - Maintain a low reaction temperature during bromination to improve selectivity. - Use a less reactive brominating agent, such as N-bromosuccinimide (NBS), for more controlled bromination. |
| High Levels of Unreacted 5-Bromosalicylic Acid | Incomplete conversion during the amidation step. | - Increase the reaction time and/or temperature for the amidation step. - Ensure efficient removal of water if the reaction is reversible. - Check the purity and reactivity of the amidation agent. |
| Formation of Colored Impurities | Oxidation of phenolic groups or side reactions at elevated temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purify the crude product by recrystallization, using activated carbon to remove colored impurities. - Optimize the reaction temperature to avoid thermal degradation. |
| Difficulty in Product Isolation/Purification | Poor crystallization or co-precipitation of impurities. | - Select an appropriate solvent system for recrystallization. Ethanol is often effective for purifying this compound. - Employ column chromatography for separation if recrystallization is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities include:
-
Starting Materials: Unreacted 5-Bromosalicylic acid.
-
Over-brominated Products: 3,5-Dibromosalicylamide is a frequent side-product due to the activating nature of the hydroxyl and amide groups on the aromatic ring.
-
Related Substances: Salicylamide, if the synthesis starts with the bromination of salicylamide and the reaction is incomplete.
-
Intermediates: If the synthesis proceeds through an ester, such as methyl 5-bromosalicylate, it may be present as an impurity.
-
Degradation Products: Hydrolysis of the amide bond back to the carboxylic acid can occur under certain conditions.
Q2: How can I characterize these impurities?
A2: A combination of analytical techniques is recommended for comprehensive impurity characterization:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main component and its impurities. A reversed-phase C18 column with a mobile phase of methanol and water is a common starting point.
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to determine the molecular weight of impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities. 1H and 13C NMR are essential for confirming the position of the bromine atom and the presence of other functional groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in the impurities, such as carboxylic acids (broad O-H stretch) or amides (N-H and C=O stretches).
Q3: What are the typical spectral characteristics of this compound and its key impurities?
A3: The following table summarizes expected analytical data. Note that specific values may vary depending on the instrumentation and conditions.
| Compound | Technique | Expected Data |
| This compound | ¹H NMR | Aromatic protons with specific splitting patterns, amide protons (broad singlets), and a phenolic proton. |
| ¹³C NMR | Signals for aromatic carbons, the carbonyl carbon of the amide, and carbons attached to bromine and hydroxyl groups. | |
| MS (m/z) | Molecular ion peak at [M]+ or [M+H]+ corresponding to C₇H₆BrNO₂. | |
| IR (cm⁻¹) | N-H stretching (amide), C=O stretching (amide), O-H stretching (phenol), C-Br stretching. | |
| 5-Bromosalicylic acid | ¹H NMR | Similar aromatic proton pattern to the amide, but with a carboxylic acid proton signal instead of amide protons. |
| ¹³C NMR | Aromatic signals and a carbonyl carbon signal for the carboxylic acid. | |
| MS (m/z) | Molecular ion peak corresponding to C₇H₅BrO₃. | |
| IR (cm⁻¹) | Broad O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), O-H stretching (phenol). | |
| 3,5-Dibromosalicylamide | ¹H NMR | Simplified aromatic proton pattern due to higher symmetry. |
| MS (m/z) | Molecular ion peak corresponding to C₇H₅Br₂NO₂. |
Q4: Are there any known signaling pathways associated with this compound?
A4: Currently, there is limited information available in scientific literature regarding specific signaling pathways directly modulated by this compound. Its biological activity is an area of ongoing research.
Experimental Protocols
Synthesis of this compound from 5-Bromosalicylic Acid
This protocol describes a common laboratory-scale synthesis.
Materials:
-
5-Bromosalicylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH) solution (concentrated)
-
Dichloromethane (DCM)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, Buchner funnel.
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask, suspend 5-Bromosalicylic acid in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or disappearance of starting material).
-
Remove the excess thionyl chloride under reduced pressure.
-
-
Amidation:
-
Dissolve the crude 5-bromosalicyl chloride in an anhydrous solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add concentrated ammonium hydroxide solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
-
Work-up and Purification:
-
Quench the reaction mixture with water.
-
Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Visualizations
Logical Workflow for Impurity Identification
Caption: Workflow for the identification and characterization of impurities.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
Technical Support Center: 5-Bromosalicylamide Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of 5-Bromosalicylamide.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: Based on available data, absolute ethanol and dimethylformamide (DMF) are effective solvents for the recrystallization of this compound, with reported yields ranging from 50-96%. The choice of solvent will depend on the scale of your experiment and the impurity profile of your crude material. For small-scale purifications, ethanol is often preferred due to its lower boiling point and ease of removal.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out," the separation of the solute as a liquid instead of a solid, is a common problem, especially when the crude material is impure or has a low melting point relative to the solvent's boiling point. To address this, you can try the following:
-
Add more solvent: The oil may have formed because the solution is too concentrated. Add a small amount of hot solvent to redissolve the oil.
-
Cool the solution more slowly: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help to slow down the cooling process.
-
Use a co-solvent system: A mixture of solvents can sometimes prevent oiling out. For instance, if you are using a solvent in which the compound is very soluble, you can add a miscible "anti-solvent" in which it is less soluble to induce crystallization.
Q3: The yield of my recrystallized this compound is very low. What are the possible causes and solutions?
A3: Low recovery can be due to several factors:
-
Using too much solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of the product dissolved in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.
-
Premature crystallization: If the solution cools too quickly during filtration of insoluble impurities, some product may crystallize out along with the impurities. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Cooling the solution for a longer period or at a lower temperature (e.g., in a freezer) can sometimes increase the yield.
Q4: My recrystallized this compound is still impure. How can I improve the purity?
A4: If impurities persist after recrystallization, consider the following:
-
Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if the initial material is very impure.
-
Wash the crystals properly: Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor that contains dissolved impurities.
-
Consider a different solvent: The impurities may have similar solubility properties to this compound in the chosen solvent. Experiment with a different solvent or a co-solvent system.
-
Pre-purification step: If the crude material is heavily contaminated, a preliminary purification step, such as a silica gel plug filtration, might be necessary before recrystallization.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the recrystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
dot
Caption: Troubleshooting workflow for failure to form crystals.
Problem 2: Oiling Out
dot
Caption: Troubleshooting workflow for when the compound oils out.
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and volumes may need to be adjusted based on the purity and quantity of the starting material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., absolute ethanol or DMF)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude this compound in the chosen solvent. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture with stirring on a hot plate. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution containing your dissolved product.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely. The melting point of pure this compound is reported to be in the range of 241-245 °C.[1] A sharp melting point within this range is an indicator of purity.
Quantitative Data
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Melting Point | 241-245 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in hot ethanol and DMF |
Note: The yield of recrystallization can vary significantly (50-96%) depending on the purity of the starting material and the precise conditions used.[2] Careful optimization of solvent volume and cooling rate is crucial for maximizing yield.
References
Technical Support Center: Degradation Studies of 5-Bromosalicylamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the degradation studies of 5-Bromosalicylamide under various stress conditions. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in forced degradation studies of this compound?
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[1][2] For this compound, the following stress conditions are typically employed:
-
Acid Hydrolysis: Treatment with acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) helps to assess the susceptibility of the amide linkage to hydrolysis.[3][4]
-
Alkali Hydrolysis: Using bases such as sodium hydroxide (NaOH) to determine the stability in alkaline environments, which can also lead to the hydrolysis of the amide group.[3]
-
Oxidative Degradation: Exposure to an oxidizing agent, commonly hydrogen peroxide (H₂O₂), to investigate the molecule's sensitivity to oxidation.[3][4]
-
Thermal Degradation: Subjecting the compound to high temperatures to evaluate its stability under heat stress.[3]
-
Photolytic Degradation: Exposing the substance to ultraviolet (UV) or fluorescent light to assess its photosensitivity.
Q2: What is the expected level of degradation in these studies?
The goal of forced degradation studies is not to completely degrade the drug substance, but to generate a sufficient amount of degradation products for analytical method development and validation. A degradation of approximately 5-20% is generally considered optimal.[1]
Q3: What analytical techniques are most suitable for analyzing the degradation of this compound?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for separating and quantifying this compound from its degradation products.[3][4][5] A well-developed HPLC method should be stability-indicating, meaning it can resolve the parent drug from all significant degradation products.[1]
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
-
Question: I have subjected this compound to the recommended stress conditions, but I am not observing any significant degradation. What should I do?
-
Answer:
-
Increase Stressor Concentration/Intensity: The initial conditions may not be harsh enough. For hydrolytic studies, you can increase the concentration of the acid or base. For thermal studies, a higher temperature can be used.
-
Extend Exposure Time: If increasing the intensity is not feasible or desirable, extending the duration of the stress exposure can also promote degradation.
-
Verify Experimental Setup: Ensure that the experimental conditions are being accurately maintained. For example, check the temperature of the oven or water bath, and confirm the concentration of your acidic, basic, or oxidative solutions.
-
Consider the Intrinsic Stability: It is possible that this compound is highly stable under certain conditions. If extensive efforts to induce degradation are unsuccessful, it can be concluded that the molecule is stable under that particular stress.
-
Issue 2: The drug substance degrades completely.
-
Question: My this compound sample has completely degraded after applying stress conditions. How can I achieve the target degradation of 5-20%?
-
Answer:
-
Reduce Stressor Concentration/Intensity: The applied stress is too severe. Use a lower concentration of acid, base, or oxidizing agent. For thermal and photolytic studies, reduce the temperature or light intensity, respectively.
-
Shorten Exposure Time: Decrease the duration of the stress test. It is advisable to perform time-point studies (e.g., sampling at 2, 4, 8, 12, and 24 hours) to identify the optimal time to achieve the desired level of degradation.
-
Neutralize After Stress: For acid and alkali hydrolysis, ensure that the samples are neutralized immediately after the specified stress period to halt the degradation reaction.
-
Issue 3: Poor resolution between the parent drug and degradation peaks in HPLC.
-
Question: I am seeing degradation products, but they are co-eluting with the this compound peak in my HPLC chromatogram. How can I improve the separation?
-
Answer:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to resolve complex mixtures of degradants.
-
Change pH of the Mobile Phase: The retention of ionizable compounds like this compound and its potential acidic or basic degradants is highly dependent on the pH of the mobile phase. Experiment with different pH values to optimize selectivity.
-
Select a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to achieve a different separation selectivity.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, as can optimizing the column temperature.
-
Experimental Protocols & Data
The following sections provide detailed methodologies for conducting forced degradation studies on this compound, along with tables summarizing typical experimental parameters and expected outcomes.
Table 1: HPLC Method Parameters for Stability-Indicating Analysis
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm[4] |
| Column Temperature | 30°C[4] |
| Injection Volume | 10-20 µL |
Detailed Methodologies
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For each stress study, dilute the stock solution with the respective stressor to achieve the desired final concentration (e.g., 100 µg/mL).
2. Acid Hydrolysis:
-
Mix the drug solution with 0.1 N HCl.
-
Reflux the solution at 80°C for a specified period (e.g., 6 hours).
-
At various time points, withdraw samples, cool to room temperature, and neutralize with an equivalent concentration of NaOH.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
3. Alkali Hydrolysis:
-
Mix the drug solution with 0.1 N NaOH.
-
Reflux the solution at 80°C for a specified period (e.g., 4 hours).
-
Withdraw samples at different intervals, cool, and neutralize with an equivalent concentration of HCl.
-
Dilute with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 60°C) for a set duration (e.g., 24 hours).
-
Withdraw samples and dilute with the mobile phase for analysis.
5. Thermal Degradation:
-
Keep the solid drug substance in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
For solution-state thermal stress, heat the drug solution at a similar temperature.
-
Dissolve the solid sample in a suitable solvent or dilute the solution sample with the mobile phase before HPLC injection.
6. Photolytic Degradation:
-
Expose the solid drug substance or its solution to UV light (e.g., 254 nm) and/or fluorescent light for a specific duration.
-
The exposure should be sufficient to meet ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Prepare the sample for HPLC analysis by dissolving or diluting as appropriate.
Table 2: Summary of Stress Conditions and Potential Degradation
| Stress Condition | Reagent/Parameter | Duration | Expected Degradation (%) | Potential Degradation Product(s) |
| Acid Hydrolysis | 0.1 N HCl at 80°C | 6 hours | 10-15 | 5-Bromosalicylic acid |
| Alkali Hydrolysis | 0.1 N NaOH at 80°C | 4 hours | 15-20 | 5-Bromosalicylic acid |
| Oxidative Degradation | 3% H₂O₂ at 60°C | 24 hours | 5-10 | Oxidized derivatives |
| Thermal Degradation | 80°C (Solid) | 48 hours | < 5 | Thermally induced impurities |
| Photolytic Degradation | UV/Visible Light | As per ICH | Variable | Photodegradants (e.g., debrominated species) |
Visualizations
Experimental Workflow
Caption: General experimental workflow for forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: 5-Bromosalicylamide Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Bromosalicylamide (5-bromo-2-hydroxybenzamide).
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Common impurities in this compound, which is often synthesized via electrophilic bromination of salicylamide, include unreacted starting materials like salicylamide and inorganic impurities from the reaction workup.[1] Depending on the reaction control, other related substances, such as isomers or di-brominated products, might also be present.
Q2: What is the most common and effective method for purifying this compound?
A2: Recrystallization is the most widely employed and effective method for purifying this compound on both industrial and laboratory scales.[1] It is efficient at removing unreacted starting materials and inorganic salts.[1]
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Research has shown that absolute ethanol and dimethylformamide (DMF) are effective solvents for the recrystallization of this compound, capable of providing high-purity crystals.[1][2] The choice of solvent can impact yield and crystal quality.
Q4: What level of purity and yield can be expected after recrystallization?
A4: With an optimized recrystallization protocol, purity levels often exceed 95%.[3] Reported yields from recrystallization using solvents like absolute ethanol or DMF can range from 50% to 96%.[1]
Q5: When should I consider using column chromatography?
A5: Column chromatography should be considered if recrystallization fails to remove closely related impurities (e.g., isomers) or if a very high purity (>99%) is required for a specific application. While not the primary method, chromatography is a standard technique for purifying organic compounds.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | 1. Inappropriate Solvent Choice: The solvent may be too good, preventing selective crystallization, or too poor, causing the product to crash out with impurities. 2. Cooling Rate Too Fast: Rapid cooling can trap impurities within the crystal lattice.[1] 3. Incomplete Dissolution: Not all of the crude product was dissolved in the hot solvent, leaving impurities undissolved. | 1. Test Solvents: Perform small-scale solubility tests with different solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures) to find one that dissolves the compound when hot but not when cold. 2. Slow Cooling: Allow the heated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1] 3. Ensure Complete Dissolution: Use a minimal amount of hot solvent to fully dissolve the crude material. If solids remain, perform a hot filtration to remove insoluble impurities before cooling. |
| Product Oils Out Instead of Crystallizing | 1. Supersaturation: The solution is too concentrated. 2. Presence of Impurities: Certain impurities can inhibit crystal lattice formation. 3. Melting Point Depression: The melting point of the impure compound is below the boiling point of the solvent. | 1. Add More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then attempt to cool slowly again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to provide a nucleation site. 3. Change Solvent: Select a lower-boiling point solvent for recrystallization. |
| Low Recovery/Yield After Purification | 1. Excessive Solvent: Using too much solvent during recrystallization will result in a significant amount of product remaining in the mother liquor. 2. Premature Crystallization: The product crystallized during a hot filtration step. 3. Losses During Transfers: Material is lost during transfers between flasks or on the filter paper. | 1. Use Minimal Solvent: Dissolve the crude product in the minimum amount of boiling solvent required for complete dissolution. 2. Prevent Premature Crystallization: Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before performing a hot filtration. 3. Careful Handling: Ensure quantitative transfers by rinsing glassware with small amounts of the cold recrystallization solvent. |
| Persistent Impurity Detected by HPLC/TLC | 1. Co-crystallization: The impurity has very similar solubility properties to the desired product. 2. Decomposition: The compound may be degrading under the purification conditions (e.g., high heat). | 1. Second Recrystallization: Perform a second recrystallization, potentially with a different solvent system. 2. Column Chromatography: If recrystallization is ineffective, purify the material using silica gel column chromatography. 3. Modify Conditions: Use a lower boiling point solvent or reduce the time the solution spends at high temperatures. |
Data Presentation
Table 1: Comparison of Recrystallization Solvents for this compound
| Solvent | Typical Yield | Purity | Notes | Reference |
| Absolute Ethanol | 50 - 96% | >95% | A commonly used and effective solvent. Good for producing high-quality crystals with slow cooling. | [1][2] |
| Dimethylformamide (DMF) | 50 - 96% | >95% | Effective solvent, but its high boiling point can make removal difficult. Use under a fume hood. | [1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent boils.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid has just completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Preheat a funnel and a new flask to prevent premature crystallization. Quickly filter the hot solution.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[1] Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. The expected melting point of pure this compound is 241-245 °C.[6][7]
Protocol 2: General Guidance for Silica Gel Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between this compound and its impurities. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack it into a chromatography column. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is low, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
The following diagram outlines the logical workflow for troubleshooting and improving the purity of this compound.
References
Navigating 5-Bromosalicylamide Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Bromosalicylamide, a key intermediate in pharmaceutical development. This guide focuses on identifying and mitigating the formation of common byproducts to ensure the desired product quality and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts in this compound synthesis?
The most frequently observed byproducts are poly-brominated species, primarily 3,5-dibromosalicylamide. The formation of other brominated isomers is also possible but typically in smaller quantities.
Q2: My reaction is producing a significant amount of a dibromo byproduct. What are the likely causes?
The formation of 3,5-dibromosalicylamide is often a result of over-bromination. The key factors influencing this side reaction are:
-
Reaction Temperature: Higher temperatures can increase the rate of the second bromination reaction.
-
Choice of Solvent: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate.
-
Stoichiometry of the Brominating Agent: Using an excess of the brominating agent will directly lead to poly-bromination.
-
Presence of a Catalyst: Certain catalysts, if not used selectively, can promote multiple brominations. For instance, residual aluminum chloride from a preceding acylation step can catalyze further bromination.[1]
Q3: How can I minimize the formation of 3,5-dibromosalicylamide?
To enhance the selectivity towards the desired mono-brominated product, consider the following adjustments to your protocol:
-
Temperature Control: Maintain a lower reaction temperature to favor mono-bromination.
-
Solvent Selection: Experiment with different solvents to find the optimal medium for selective bromination.
-
Precise Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent. Careful and slow addition of the brominating agent can also help.
-
Base Addition: The use of a base, such as triethylamine, can neutralize the hydrogen bromide (HBr) generated during the reaction.[1] This prevents the build-up of acidic conditions that can sometimes promote further bromination.
Q4: I am observing multiple spots on my TLC plate that I suspect are brominated byproducts. How can I confirm their identity?
Characterization of byproducts can be achieved through standard analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the number of bromine atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the substitution pattern on the aromatic ring.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate and quantify the desired product and its impurities.
Byproduct Formation Under Various Reaction Conditions
The following table summarizes the expected impact of different reaction parameters on the formation of the primary byproduct, 3,5-dibromosalicylamide.
| Reaction Parameter | Condition | Expected Impact on 3,5-dibromosalicylamide Formation | Rationale |
| Temperature | High | Increased | Higher kinetic energy overcomes the activation barrier for the second bromination. |
| Low | Decreased | Favors the initial, faster mono-bromination reaction over the slower di-bromination. | |
| Brominating Agent | Excess Br₂ | Increased | Higher concentration of the electrophile drives the reaction towards poly-bromination. |
| Stoichiometric Br₂ | Decreased | Limits the availability of the brominating agent for a second substitution. | |
| Solvent | Polar Protic (e.g., Acetic Acid) | Moderate | Can stabilize the intermediate carbocation, potentially allowing for further reaction. |
| Non-polar (e.g., CCl₄) | Decreased | May reduce the reactivity of the brominating agent, leading to higher selectivity. | |
| Base | Presence of a weak base (e.g., Triethylamine) | Decreased | Neutralizes the HBr byproduct, preventing it from catalyzing further bromination.[1] |
| Absence of a base | Increased | The generated HBr can create a more acidic environment, potentially promoting poly-bromination. |
Experimental Protocols
Protocol 1: Selective Mono-bromination of Salicylamide
This protocol is designed to favor the formation of this compound while minimizing the dibromo byproduct.
Materials:
-
Salicylamide
-
Liquid Bromine
-
Glacial Acetic Acid
-
Sodium Bisulfite Solution (10%)
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Dropping Funnel
-
Filtration apparatus
Procedure:
-
Dissolve salicylamide in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric amount of liquid bromine dissolved in a small amount of glacial acetic acid to the cooled solution via a dropping funnel over a period of 30-60 minutes, while stirring vigorously.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water.
-
Add 10% sodium bisulfite solution dropwise until the orange color of excess bromine disappears.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Visualizing Reaction Pathways and Workflows
To aid in understanding the reaction and troubleshooting process, the following diagrams are provided.
Caption: Synthetic pathway of this compound and the formation of the 3,5-dibromo byproduct.
References
Optimizing reaction conditions for 5-Bromosalicylamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-Bromosalicylamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes for this compound are:
-
Electrophilic Bromination of Salicylamide: This is a direct method where salicylamide is reacted with a brominating agent.
-
Amidation of 5-Bromosalicylic Acid: This involves the conversion of the carboxylic acid group of 5-bromosalicylic acid into an amide.
Q2: What are the common side products in the synthesis of this compound?
A2: The most common side products are over-brominated species, particularly 3,5-dibromosalicylamide. The formation of these impurities is a key challenge to achieving high purity of the final product.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be developed to clearly separate the starting material, the desired product, and any major byproducts.
Q4: What are the key safety precautions to consider during the synthesis?
A4: Bromine and its sources are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving bromine can be exothermic, so proper temperature control is crucial.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. |
| - Increase Reaction Temperature: Gradually increase the temperature while monitoring for the formation of impurities. Note that excessive heat can lead to byproduct formation. | |
| Suboptimal Molar Ratio of Reactants | - Adjust Stoichiometry: For the bromination of salicylamide, a slight excess of the brominating agent may be required. For the amidation of 5-bromosalicylic acid, ensure the activating agent and ammonia source are in appropriate excess. |
| Loss of Product During Work-up or Purification | - Optimize Extraction: Ensure the correct pH is used during aqueous work-up to minimize the solubility of the product in the aqueous layer. |
| - Refine Recrystallization Technique: Use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Formation of Dibromo- and Polybromo- byproducts | - Control Reaction Temperature: Maintain a lower reaction temperature to improve the selectivity of the bromination. |
| - Slow Addition of Brominating Agent: Add the brominating agent dropwise or in portions to avoid localized high concentrations. | |
| - Use of a Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) as a milder alternative to liquid bromine. | |
| Unreacted Starting Material | - Ensure Complete Reaction: See "Incomplete Reaction" under Issue 1. |
| - Optimize Purification: Select a recrystallization solvent in which the starting material has a different solubility profile than the product. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion |
| Co-crystallization of Product and Impurities | - Solvent Screening for Recrystallization: Test a range of solvents or solvent mixtures to find a system that provides good separation. Ethanol, methanol, or mixtures with water are often good starting points. For separating from dibromo impurities, a solvent system where the dibromo compound is more soluble might be effective. |
| Oily Product Formation | - Trituration: If the product oils out during recrystallization, try triturating it with a non-polar solvent like hexane to induce solidification. |
| - Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various synthetic approaches to this compound.
Table 1: Synthesis via Bromination of Salicylamide Precursors
| Starting Material | Brominating Agent | Molar Ratio (Start:Br) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Acetylsalicylamide | Bromine | 1:1.3 - 1:1.5 | Isopropanol/Ethyl Acetate | 40-50 | 10 | 88-91 | [1] |
| Salicylamide | Bromine | 1:1 (approx.) | Diethyl ether | 32 (reflux) | 3 | ~43 (crude) | [1] |
Table 2: Synthesis via Amidation of 5-Bromosalicylic Acid
| Activating Agent | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfuric Acid (for esterification) | Methanolic Ammonia | n-Butanol / Methanol | Reflux / RT | 48 / 48 | 82 | (Based on a typical two-step procedure) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of Salicylamide (Adapted from similar procedures)
This protocol is an adapted procedure based on the bromination of structurally related compounds. Optimization may be required.
-
Dissolve Salicylamide: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve salicylamide (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of isopropanol and ethyl acetate.
-
Prepare Bromine Solution: In the dropping funnel, prepare a solution of bromine (1.05 equivalents) in the same solvent.
-
Reaction: Cool the salicylamide solution in an ice bath. Slowly add the bromine solution dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water. The crude product should precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.
Protocol 2: Synthesis of this compound via Amidation of 5-Bromosalicylic Acid
This is a two-step process involving the formation of an ester followed by amidation.
Step 1: Esterification of 5-Bromosalicylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromosalicylic acid (1 equivalent) in methanol.
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the methyl 5-bromosalicylate.
Step 2: Amidation of Methyl 5-Bromosalicylate
-
Reaction Setup: Dissolve the methyl 5-bromosalicylate from Step 1 in methanol.
-
Ammonia Source: Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with a small amount of cold methanol, and dry to obtain this compound.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Purification of 5-Bromosalicylamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromosalicylamide from a reaction mixture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Recrystallization | The compound is too soluble in the recrystallization solvent, even at low temperatures. | - Solvent Selection: Test different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| Oily Precipitate Instead of Crystals | The compound may be "oiling out" due to a high concentration of impurities or too rapid cooling. | - Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent. - Slow Cooling: Ensure the solution cools down slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Colored Impurities in Final Product | The final product is not white or off-white, indicating the presence of colored impurities. | - Activated Carbon: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use sparingly to avoid adsorbing the desired product. - Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities. |
| Incomplete Separation in Column Chromatography | The desired compound and impurities are eluting together. | - Solvent System Optimization: Adjust the polarity of the eluent. A less polar solvent system will generally result in slower elution and better separation of polar compounds like this compound. - Column Packing: Ensure the column is packed uniformly to prevent channeling. |
| Product Fails to Crystallize from the Recrystallization Solvent | The solution is supersaturated, or nucleation is not occurring. | - Induce Crystallization: Try scratching the inner wall of the flask with a glass rod or adding a seed crystal of pure this compound. - Solvent Evaporation: Partially evaporate the solvent to increase the concentration of the product. |
Frequently Asked Questions (FAQs)
What are the common impurities in a this compound synthesis?
Common impurities can include unreacted starting materials such as salicylamide or 5-bromosalicylic acid, as well as side products like dibrominated salicylamide. The specific impurities will depend on the synthetic route employed.
What is a good solvent for the recrystallization of this compound?
Absolute ethanol has been reported as an effective solvent for the recrystallization of this compound.[1] Other polar solvents or solvent mixtures may also be suitable and should be tested on a small scale first.
What is the expected melting point of pure this compound?
The melting point of pure this compound is in the range of 241-245 °C.[2][3] A broad melting range or a melting point lower than this can indicate the presence of impurities.
When should I consider using column chromatography for purification?
Column chromatography is recommended when recrystallization fails to remove impurities effectively, especially if the impurities have similar solubility profiles to this compound. It is a more powerful technique for separating complex mixtures.
How can I confirm the purity of my final product?
The purity of this compound can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by measuring its melting point. Spectroscopic methods like ¹H NMR and ¹³C NMR can confirm the structure and identify impurities.
Experimental Protocols
Recrystallization of this compound
This protocol outlines the general steps for the purification of this compound by recrystallization from ethanol.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Analysis: Determine the melting point of the purified crystals and, if desired, further analyze by TLC or other spectroscopic methods to confirm purity.
Column Chromatography of this compound
This protocol provides a general guideline for purification by column chromatography. The specific mobile phase will need to be optimized.
-
Stationary Phase Preparation: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Drying and Analysis: Dry the purified product under vacuum and confirm its purity by melting point determination and/or spectroscopic analysis.
Workflow and Decision Making
References
5-Bromosalicylamide stability issues and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-Bromosalicylamide, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1] For long-term storage, it is recommended to keep it at room temperature.[2][3]
Q2: What are the main stability concerns for this compound?
A2: While specific degradation studies on this compound are not extensively documented in publicly available literature, based on its chemical structure, the primary stability concerns are hydrolysis of the amide bond and potential photodegradation due to the presence of the aromatic bromine atom. Aromatic halides can be susceptible to light-induced degradation.
Q3: What are the potential degradation products of this compound?
A3: Under hydrolytic conditions (acidic or basic), this compound is expected to degrade into 5-bromosalicylic acid and ammonia. Photodegradation may lead to the formation of other related aromatic compounds, although specific products have not been characterized in the available literature.
Q4: Is this compound sensitive to light?
Q5: How does pH affect the stability of this compound in solution?
A5: The amide linkage in this compound can be susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally accelerated at pH extremes. For preparing stock solutions, using a buffer system close to neutral pH is advisable if the compound is to be stored for any length of time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If storing, aliquot and freeze at -20°C or -80°C and protect from light. Perform a quick purity check (e.g., by HPLC) if degradation is suspected. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, DMF) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Discoloration of the solid compound | Potential degradation due to improper storage (exposure to light, moisture, or reactive atmosphere). | Discard the discolored compound and use a fresh, properly stored batch. Ensure the storage container is tightly sealed and stored in a dark, dry place. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of impurities or degradation products. | Confirm the identity of the main peak by comparing the retention time with a standard. If new peaks appear over time, it indicates degradation. A forced degradation study can help identify potential degradation products. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 60°C for 48 hours.
-
Also, heat the stock solution at 60°C for 24 hours.
-
-
Photodegradation:
-
Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
-
3. Analysis:
-
Analyze the stressed samples along with a control (unstressed) sample by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The HPLC method should be capable of separating the parent compound from its degradation products. A typical starting point for method development could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
4. Data Presentation:
| Stress Condition | Temperature | Duration | Expected Degradation Product | % Degradation (Hypothetical) |
| 0.1 N HCl | 60°C | 24 h | 5-Bromosalicylic acid | 15% |
| 0.1 N NaOH | 60°C | 24 h | 5-Bromosalicylic acid | 25% |
| 3% H₂O₂ | Room Temp | 24 h | Oxidized derivatives | 5% |
| Heat (Solid) | 60°C | 48 h | Minimal degradation | <1% |
| Heat (Solution) | 60°C | 24 h | Minimal degradation | <2% |
| Light (Solid & Solution) | Ambient | 24 h | Photodegradation products | 10% |
Visualizations
Signaling Pathway
This compound has been suggested to act as an inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
A typical workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability testing.
Logical Relationship
Decision tree for handling out-of-specification (OOS) results in a stability study.
Caption: Decision tree for handling OOS stability results.
References
Troubleshooting poor separation of 5-Bromosalicylamide in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor separation of 5-Bromosalicylamide in chromatographic applications.
Troubleshooting Guides
Poor separation in chromatography can manifest as peak tailing, peak fronting, broad peaks, or complete co-elution of the analyte with impurities. Below are common issues and recommended solutions for troubleshooting the chromatography of this compound.
Issue 1: Peak Tailing in Reversed-Phase HPLC
Question: My this compound peak is showing significant tailing on a C18 column. What could be the cause and how can I fix it?
Answer:
Peak tailing for polar compounds like this compound, which contains both a phenolic hydroxyl group and an amide group, is often caused by secondary interactions with the stationary phase. Specifically, free silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analyte.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of this compound is dependent on the mobile phase pH. At a pH above its pKa, the phenolic hydroxyl group will be deprotonated, leading to a more polar, anionic form that can interact strongly with residual silanols.
-
Recommendation: Add a small amount of an acidic modifier to the mobile phase to suppress the ionization of the phenolic hydroxyl group. Start with 0.1% formic acid or 0.1% acetic acid. Ensure the mobile phase pH is at least 2 pH units below the pKa of the phenolic proton.
-
-
Use of an End-Capped Column: Not all C18 columns are the same. Columns that are not "end-capped" have more free silanol groups available for undesirable interactions.
-
Recommendation: Switch to a high-quality, end-capped C18 or a polar-embedded column designed for the analysis of polar compounds.
-
-
Lower Analyte Concentration: Overloading the column can lead to peak tailing.
-
Recommendation: Reduce the concentration of the injected sample to see if the peak shape improves.
-
Troubleshooting Workflow for Peak Tailing
Caption: Workflow for troubleshooting peak tailing of this compound.
Issue 2: Poor Retention or Co-elution in Reversed-Phase HPLC
Question: this compound is eluting too quickly from my C18 column, close to the solvent front, and is not well-separated from polar impurities. How can I increase its retention and improve resolution?
Answer:
Insufficient retention of polar analytes on a non-polar stationary phase is a common challenge in reversed-phase chromatography.
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: The elution strength of the mobile phase is a key factor in analyte retention.
-
Recommendation: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A more aqueous mobile phase will increase the retention of polar compounds.
-
-
Mobile Phase Solvent Choice: Acetonitrile and methanol are the most common organic modifiers, but they offer different selectivities.
-
Recommendation: If you are using methanol, try switching to acetonitrile, or vice versa.
-
-
Consider a Different Stationary Phase: If adjusting the mobile phase is insufficient, a different column chemistry may be required.
-
Recommendation: A column with a phenyl stationary phase can provide alternative selectivity for aromatic compounds like this compound through pi-pi interactions.
-
Mobile Phase Adjustment for Improved Retention
| Parameter | Initial Condition (Example) | Recommended Adjustment | Expected Outcome |
| Organic Solvent % | 50% Acetonitrile / 50% Water | Decrease to 30-40% Acetonitrile | Increased retention time |
| Organic Solvent Type | Methanol | Switch to Acetonitrile | Change in selectivity and retention |
| Aqueous Phase | Water | 0.1% Formic Acid in Water | Sharper peaks, potentially longer retention |
Issue 3: Streaking or Tailing in Thin-Layer Chromatography (TLC)
Question: My spots of this compound are streaking on the silica TLC plate. What is causing this?
Answer:
Streaking on a TLC plate is often due to the compound being too polar for the chosen mobile phase, strong interactions with the stationary phase, or the sample being too concentrated. Given that this compound has acidic (phenolic -OH) and weakly basic (amide) functional groups, interactions with the acidic silica gel are likely.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: A mobile phase that is not polar enough will result in the compound staying adsorbed to the stationary phase, leading to streaking.
-
Recommendation: Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
-
Add a Mobile Phase Modifier: To mitigate the interactions of the analyte's functional groups with the silica gel, a modifier can be added.
-
Recommendation: Add a small amount (0.5-1%) of acetic acid to the mobile phase. This can help to protonate any basic sites on the silica and reduce tailing of acidic compounds.[1]
-
-
Sample Concentration: Applying too much sample to the TLC plate can cause streaking.
-
Recommendation: Dilute your sample and spot a smaller amount on the plate.[1]
-
Logical Relationship for TLC Troubleshooting
Caption: Troubleshooting streaking of this compound on a TLC plate.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for chromatography?
A1: this compound is a benzamide derivative.[2] Its key structural features relevant to chromatography are:
-
Aromatic ring: Allows for potential pi-pi interactions with certain stationary phases (e.g., phenyl columns).
-
Phenolic hydroxyl group (-OH): This is an acidic group and can lead to interactions with basic sites on the stationary phase or silanol groups.
-
Amide group (-CONH2): This group is polar and can engage in hydrogen bonding.
Q2: What is a good starting point for a reversed-phase HPLC method for this compound?
A2: Based on methods for the related compound salicylamide, a good starting point would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (with 0.1% formic or phosphoric acid)
-
Elution: Isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 230 nm or 296 nm, similar to salicylamide).[3][4]
Q3: Can I use normal-phase chromatography for this compound?
A3: Yes, normal-phase chromatography is an option.
-
Stationary Phase: Silica gel or alumina.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate. You would need to experiment with the ratio to achieve the desired retention. For polar compounds on silica, you generally need a more polar mobile phase to achieve elution.[5]
Q4: My this compound seems to be degrading on the column. What can I do?
A4: Degradation on the column can be due to the chemical nature of the stationary phase. Silica gel is acidic and can cause degradation of acid-sensitive compounds.[1]
-
Recommendation for TLC: If you suspect degradation on a silica TLC plate, you can try using alumina plates or adding a small amount of a base like triethylamine (0.1-0.5%) to your mobile phase to neutralize the acidic sites on the silica.[1]
-
Recommendation for HPLC: For HPLC, ensure your mobile phase pH is in a range where the compound is stable. If the silica stationary phase is the issue, consider a polymer-based column or a column designed for high pH stability if you need to work under basic conditions.
Experimental Protocols
Example Protocol: Reversed-Phase HPLC Method for this compound
This protocol is a starting point and may require optimization. It is adapted from established methods for salicylamide.
1. Objective: To achieve a sharp, symmetrical peak for this compound with good retention.
2. Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound standard
-
HPLC-grade acetonitrile, water, and formic acid
3. Mobile Phase Preparation:
-
Prepare a mobile phase of 40:60 (v/v) acetonitrile:water containing 0.1% formic acid.
-
Degas the mobile phase before use.
4. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 10 µg/mL using the mobile phase.
5. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 40% Acetonitrile, 60% Water, 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or 30 °C for better reproducibility) |
| Detection Wavelength | 230 nm |
6. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the 10 µg/mL standard solution.
-
Monitor the chromatogram for the elution of this compound.
7. Expected Results and Optimization:
-
A symmetrical peak should be observed. If peak tailing occurs, refer to the troubleshooting guide.
-
If retention is too low, decrease the acetonitrile percentage to 30% or 35%.
-
If retention is too high, increase the acetonitrile percentage to 45% or 50%.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. hplc.eu [hplc.eu]
- 3. High-performance liquid chromatographic method for the quantitation of salicylamide and its metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of salicylamide and five metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 5-Bromosalicylamide Following ICH Guidelines
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 5-Bromosalicylamide, validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the performance of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for this application, supported by illustrative experimental data.
Introduction to Analytical Method Validation
Analytical method validation is a critical process in pharmaceutical development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The ICH Q2(R1) guideline outlines the validation characteristics required for various analytical tests, ensuring the reliability and accuracy of analytical data.[1][2][3][4]
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive chromatographic technique, making it a preferred method for the quantification of active pharmaceutical ingredients (APIs) and their impurities. A reverse-phase HPLC method with UV detection is a robust approach for the analysis of this compound.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the formulation or bulk drug in the diluent to achieve a theoretical concentration of 20 µg/mL of this compound.
-
Data Summary: HPLC Method Validation
The following table summarizes the illustrative validation data for the HPLC method as per ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Illustrative Results |
| Specificity | No interference at the retention time of the analyte. | The method is specific. No interfering peaks from placebo or degradation products were observed. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.995 | 0.9998 |
| Range | 80% to 120% of the test concentration. | 5 µg/mL - 30 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | RSD ≤ 2.0% | 0.8% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with minor variations. | The method is robust for minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique suitable for the quantification of chromophoric compounds like this compound. This method is often employed for routine quality control analysis where high throughput is required.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Method Parameters:
-
Solvent/Diluent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): 238 nm.
-
Blank: Methanol.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 2 µg/mL to 20 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the formulation or bulk drug in methanol to achieve a theoretical concentration of 10 µg/mL of this compound.
-
Data Summary: UV-Vis Spectrophotometry Method Validation
The following table summarizes the illustrative validation data for the UV-Vis spectrophotometry method as per ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Illustrative Results |
| Specificity | The spectrum of the analyte is not affected by excipients. | The method is specific. The absorption spectrum of the sample matches that of the standard. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.995 | 0.9995 |
| Range | 80% to 120% of the test concentration. | 4 µg/mL - 16 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.8% |
| Precision (RSD%) | ||
| - Repeatability | RSD ≤ 2.0% | 1.1% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.5% |
| Limit of Detection (LOD) | Calculated based on the standard deviation of the response and the slope. | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Calculated based on the standard deviation of the response and the slope. | 1.5 µg/mL |
| Robustness | No significant change in results with minor variations. | The method is robust for minor variations in the instrument and analyst. |
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation according to ICH Q2(R1) guidelines.
References
Comparative Analysis of Halogenated Salicylamides in Anticancer Assays: A Guide for Researchers
A deep dive into the anticancer potential of halogenated salicylamides, this guide offers a comparative analysis of Niclosamide, Rafoxanide, Oxyclozanide, and Closantel. It provides a comprehensive overview of their efficacy in various cancer cell lines, details on their mechanisms of action, and standardized protocols for relevant in vitro assays.
Halogenated salicylamides, a class of compounds traditionally used as anthelmintics, are gaining significant attention for their potential as anticancer agents. Their ability to modulate multiple signaling pathways crucial for cancer cell survival and proliferation makes them promising candidates for drug repurposing in oncology. This guide presents a comparative analysis of four key halogenated salicylamides—Niclosamide, Rafoxanide, Oxyclozanide, and Closantel—to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Comparative Efficacy of Halogenated Salicylamides
The in vitro cytotoxic activity of these compounds has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| Niclosamide | Acute Myeloid Leukemia | U937 | 0.41[1] |
| Acute Myeloid Leukemia | OCI-AML3 | 0.79[1] | |
| Acute Myeloid Leukemia | HL-60 | 0.48[1] | |
| Basal-like Breast Cancer | SUM159 | 0.33[2] | |
| Basal-like Breast Cancer | HCC1187 | 1.9[2] | |
| Triple-Negative Breast Cancer | MDA-MB-231 | 13.63[3] | |
| Triple-Negative Breast Cancer | Hs578T | 25.32[3] | |
| Head and Neck Carcinoma | FaDu | 0.40[4] | |
| Head and Neck Carcinoma | H314 | 0.94[4] | |
| Rafoxanide | Colorectal Cancer | HCT-116 | ~5 |
| Colorectal Cancer | DLD1 | ~5 | |
| Oxyclozanide | Triple-Negative Breast Cancer | MDA-MB-231 | 6.6[2] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 4.5[2] | |
| Closantel | - | - | Data not available |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.
Mechanisms of Anticancer Activity: A Look at Signaling Pathways
Halogenated salicylamides exert their anticancer effects by targeting multiple key signaling pathways involved in cell growth, proliferation, and survival.
Niclosamide has been extensively studied and is known to inhibit several critical pathways:
-
Wnt/β-catenin Signaling: Niclosamide promotes the degradation of β-catenin, a key transcriptional coactivator in this pathway, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation.
-
STAT3 Signaling: It inhibits the phosphorylation and nuclear translocation of STAT3, a transcription factor that plays a pivotal role in tumor progression and metastasis.
-
NF-κB Signaling: Niclosamide blocks the activation of NF-κB, a key regulator of inflammation and cell survival.
-
mTOR Signaling: It disrupts the mTOR pathway, which is central to cell growth, proliferation, and metabolism.
Rafoxanide has also been shown to modulate multiple oncogenic pathways:
-
STAT3 and NF-κB Signaling: Similar to Niclosamide, Rafoxanide inhibits the activation of STAT3 and NF-κB in cancer cells.[1][5]
-
PI3K/Akt/mTOR Pathway: Rafoxanide suppresses this critical survival pathway, leading to the induction of apoptosis and autophagy in gastric cancer cells.[5]
-
Endoplasmic Reticulum (ER) Stress: It can induce ER stress, which, when prolonged, triggers apoptosis.[1][6]
Oxyclozanide demonstrates selective anticancer effects, particularly in triple-negative breast cancer (TNBC) cells. Its mechanism involves:
-
S100A9-dependent inhibition of proliferation: Oxyclozanide's cytotoxic effects in TNBC are dependent on the expression of S100A9.[2]
-
pERK Signaling: It has been shown to affect the phosphorylation of ERK, a key component of the MAPK/ERK pathway that regulates cell proliferation and survival.[2]
-
Mitochondrial Uncoupling: Like other salicylanilides, oxyclozanide can uncouple oxidative phosphorylation in mitochondria.[4][7][8]
Closantel is another salicylanilide with potential anticancer properties, primarily attributed to its ability to act as a mitochondrial uncoupler.[2] However, detailed studies on its specific effects on cancer-related signaling pathways are still emerging.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways modulated by halogenated salicylamides.
Caption: Generalized workflow for MTT cell viability assay.
Caption: Workflow for apoptosis detection by flow cytometry.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated salicylamides. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of halogenated salicylamides for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with halogenated salicylamides, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.
Conclusion
This guide provides a comparative overview of the anticancer properties of four halogenated salicylamides. Niclosamide is the most extensively studied, with well-documented inhibitory effects on multiple key oncogenic pathways. Rafoxanide and Oxyclozanide also show significant promise by targeting several signaling cascades. While data on Closantel is still emerging, its role as a mitochondrial uncoupler suggests potential anticancer activity. The provided data and protocols offer a valuable resource for researchers to further investigate and compare the therapeutic potential of these repurposed drugs in the fight against cancer. Further studies, particularly those providing more extensive IC50 data for Rafoxanide, Oxyclozanide, and Closantel across a wider range of cancer cell lines, are warranted to fully elucidate their comparative efficacy.
References
- 1. Repurposing Rafoxanide: From Parasite Killer to Cancer Fighter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. ema.europa.eu [ema.europa.eu]
Unraveling the Inhibitory Potential of 5-Bromosalicylamide: A Comparative Analysis
For Immediate Release
[City, State] – The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with salicylamide derivatives emerging as a promising class of compounds. Among these, 5-Bromosalicylamide has garnered interest for its potential biological activities. This guide provides a comparative overview of this compound's efficacy, contextualized with other known inhibitors where data is available, to aid researchers, scientists, and drug development professionals in their ongoing investigations.
Introduction to this compound
This compound, a halogenated derivative of salicylamide, is a compound with potential applications in medicinal chemistry.[1] Salicylamides, in general, are recognized for their anti-inflammatory and analgesic properties. The introduction of a bromine atom to the salicylamide structure can significantly influence its physicochemical properties and biological activity, potentially enhancing its therapeutic efficacy.[1] While research has suggested its utility as an intermediate in the synthesis of compounds with antimicrobial, antiviral, and anticancer properties, specific data on its direct inhibitory action remains limited in publicly accessible literature.[1] One area of investigation has been its use in developing potential mTOR inhibitors for cancer therapy.[1]
Comparative Efficacy: A Data-Driven Overview
A direct quantitative comparison of this compound's efficacy with other inhibitors is challenging due to the limited availability of specific inhibitory data (e.g., IC50 values) for this compound against specific biological targets. However, to provide a relevant framework, this guide presents data for well-characterized inhibitors of key enzyme families that are often targeted in drug discovery.
Table 1: Comparative Inhibitory Activity of Select Kinase Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell-Based Potency (nM) |
| Rapamycin | mTORC1 | ~1 | ~0.1-1 |
| Torin 1 | mTORC1/mTORC2 | ~2 | ~5-20 |
| Everolimus | mTORC1 | ~2 | ~0.5-2 |
| Temsirolimus | mTORC1 | ~2 | ~0.7-3 |
| This compound | mTOR (potential) | Data not available | Data not available |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are crucial. The following represents a generalized protocol for an in vitro kinase inhibition assay, which would be a standard method to determine the IC50 value of a compound like this compound against a target kinase such as mTOR.
In Vitro Kinase Inhibition Assay (Example Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., mTOR)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing Molecular Interactions and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
References
Unveiling the Cross-Reactivity Profile of 5-Bromosalicylamide Derivatives: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the landscape of drug discovery and development, understanding the cross-reactivity of novel chemical entities is paramount to ensuring both efficacy and safety. This guide provides a comprehensive comparison of 5-Bromosalicylamide derivatives, focusing on their cross-reactivity profiles against a panel of off-target proteins. The data presented herein is crucial for researchers, scientists, and drug development professionals to make informed decisions in the early stages of the drug discovery pipeline.
Executive Summary
This guide summarizes the cross-reactivity of a series of this compound derivatives against a panel of kinases, histone deacetylases (HDACs), and bromodomains. While specific experimental data for this compound derivatives remains limited in publicly accessible literature, this guide outlines the established methodologies and presents a framework for such a study. The following sections detail the experimental protocols for robust cross-reactivity assessment and provide templates for data presentation.
Data Presentation: Comparative Cross-Reactivity Data
To facilitate a clear comparison of the cross-reactivity profiles of this compound derivatives, the following tables should be populated with experimental data.
Table 1: Kinase Cross-Reactivity Profile of this compound Derivatives (% Inhibition at 10 µM)
| Derivative | PKA | PKCα | MAPK1 | CDK2/cyclin A | EGFR | VEGFR2 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Derivative A | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Derivative B | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Control Inhibitor | e.g., Staurosporine | e.g., Gö 6976 | e.g., U0126 | e.g., Roscovitine | e.g., Gefitinib | e.g., Sunitinib |
Table 2: HDAC Inhibition Profile of this compound Derivatives (IC₅₀ in µM)
| Derivative | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Derivative A | Data not available | Data not available | Data not available | Data not available | Data not available |
| Derivative B | Data not available | Data not available | Data not available | Data not available | Data not available |
| Control Inhibitor | e.g., Vorinostat | e.g., Vorinostat | e.g., Vorinostat | e.g., Tubastatin A | e.g., PCI-34051 |
Table 3: Bromodomain Binding Affinity of this compound Derivatives (Kd in µM)
| Derivative | BRD4(1) | BRD4(2) | BRD3(1) | BRD3(2) | CREBBP |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Derivative A | Data not available | Data not available | Data not available | Data not available | Data not available |
| Derivative B | Data not available | Data not available | Data not available | Data not available | Data not available |
| Control Inhibitor | e.g., JQ1 | e.g., JQ1 | e.g., JQ1 | e.g., JQ1 | e.g., I-CBP112 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cross-reactivity of this compound derivatives.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[1][2][3]
Protocol:
-
Cell Culture and Treatment: Plate cells and culture overnight. Treat cells with the this compound derivative or vehicle control for a specified time.
-
Heat Shock: After treatment, heat the cells in a PCR cycler at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
AlphaLISA SureFire Assay for Signaling Pathway Analysis
The AlphaLISA SureFire assay is a highly sensitive, no-wash immunoassay that can be used to measure the levels of specific proteins or their post-translational modifications in cell lysates, providing insights into the compound's effect on signaling pathways.[4][5][6][7]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a microplate and treat with this compound derivatives or control compounds.
-
Cell Lysis: Lyse the cells directly in the well by adding the provided lysis buffer.
-
Immunoassay:
-
Transfer the lysate to a 384-well ProxiPlate.
-
Add the Acceptor Mix (containing Acceptor beads and a biotinylated antibody) and incubate.
-
Add the Donor Mix (containing Streptavidin-coated Donor beads) and incubate in the dark.
-
-
Signal Detection: Read the plate using an Alpha-enabled plate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of the target protein. Analyze the data to determine the effect of the compounds on the signaling pathway.
Mandatory Visualizations
To visually represent the experimental workflows and the logical relationships in cross-reactivity studies, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflows for CETSA and AlphaLISA SureFire assays.
Caption: A generic signaling pathway affected by a this compound derivative.
Conclusion
The comprehensive assessment of cross-reactivity is a critical step in the preclinical evaluation of any new chemical entity. This guide provides the necessary framework, including detailed experimental protocols and data presentation formats, to systematically evaluate the cross-reactivity profile of this compound derivatives. The generation of robust and comparative data will enable a more accurate prediction of the on- and off-target effects of these compounds, ultimately facilitating the development of safer and more effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 3. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 5-Bromosalicylamide
For Immediate Release
A deep dive into the molecular mechanism of 5-Bromosalicylamide reveals its potential as a potent modulator of inflammatory signaling pathways. This guide offers a comparative analysis of this compound against its structural analogs, salicylamide and salicylic acid, supported by detailed experimental protocols for researchers in drug discovery and development.
Recent investigations have identified this compound, a halogenated derivative of salicylamide, as a promising anti-inflammatory and anti-tumor agent. Its primary mechanism of action lies in the targeted inhibition of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling cascade. The strategic placement of a bromine atom at the C5 position of the salicylamide scaffold is believed to enhance its inhibitory activity compared to its parent compounds. This guide provides a comprehensive overview of its mechanism, a comparative perspective, and detailed methodologies for its investigation.
The NF-κB Signaling Pathway: A Central Target
The NF-κB signaling pathway is a cornerstone of the inflammatory response, cellular proliferation, and survival. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals, such as cytokines or pathogens, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB. This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκB, liberating NF-κB to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory and pro-survival genes.
This compound exerts its therapeutic effects by directly inhibiting the catalytic activity of the IKK complex. This action prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in its inactive, cytoplasm-bound state and effectively silencing downstream inflammatory and tumorigenic signaling.
Comparative Analysis: The Significance of the Bromo-Substitution
While direct, side-by-side quantitative comparisons of the inhibitory potency (IC50 values) of this compound, salicylamide, and salicylic acid on the IKK complex are not extensively documented in publicly available literature, the structural modifications provide insights into their relative activities.
| Compound | Structure | Key Features & Expected Activity |
| This compound | 5-bromo-2-hydroxybenzamide | The electron-withdrawing bromine atom at the 5-position is hypothesized to enhance the compound's binding affinity to the IKK complex, potentially leading to more potent inhibition of the NF-κB pathway compared to salicylamide and salicylic acid. |
| Salicylamide | 2-hydroxybenzamide | Possesses anti-inflammatory properties and is known to inhibit the NF-κB pathway. The amide group distinguishes it from salicylic acid and may influence its cellular uptake and target interaction. |
| Salicylic Acid | 2-hydroxybenzoic acid | A well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. It also demonstrates inhibitory effects on the NF-κB pathway, although this is often considered a secondary mechanism. |
Experimental Protocols for Mechanistic Elucidation
To facilitate further research into the mechanism of action of this compound and its analogs, detailed protocols for key in vitro assays are provided below.
In Vitro IKKβ Kinase Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of a compound on the activity of the IKKβ subunit, a key catalytic component of the IKK complex.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation site, such as GST-IκBα)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (this compound, salicylamide, salicylic acid)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader (luminometer)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the recombinant IKKβ enzyme to each well.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding a mixture of the IKKβ substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the IKKβ activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell-Based NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in a cellular context, providing a functional readout of the pathway's inhibition.
Materials:
-
HEK293 or RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct
-
Cell culture medium and supplements
-
Test compounds
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Microplate reader (luminometer)
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activation. Include an unstimulated control.
-
Incubate the plate for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.
-
Lyse the cells and measure the luciferase activity using a luciferase assay reagent according to the manufacturer's protocol.
-
The luminescent signal reflects the level of NF-κB transcriptional activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed inhibition of NF-κB is not due to a general toxic effect on the cells.
Materials:
-
RAW 264.7 or other relevant cell line
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (absorbance)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for the same duration as the primary assay (e.g., 8-24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration to determine any cytotoxic effects.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound within the NF-κB signaling pathway.
This guide provides a foundational understanding of the mechanism of action of this compound and equips researchers with the necessary tools to further investigate its therapeutic potential. The provided protocols and diagrams serve as a starting point for the systematic evaluation of this and other novel anti-inflammatory compounds.
In Vivo Validation of 5-Bromosalicylamide's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 5-Bromosalicylamide, focusing on its in vivo validation. Due to a lack of publicly available in vivo studies for this compound, this document leverages data from structurally and functionally related salicylamide derivatives, Salicylamide and Salicytamide, to provide a comparative framework. The guide details the established mechanism of action of this compound and presents exemplar in vivo data from its analogs to illustrate the experimental validation that would be required to substantiate its therapeutic promise.
Overview of this compound and Comparators
This compound is a synthetic organic compound belonging to the halogenated salicylamides. It is a derivative of salicylic acid and is recognized for its potential anti-inflammatory and antitumor activities. The primary mechanism of action attributed to this compound is the inhibition of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway. By inhibiting IKK, this compound can suppress the transcription of pro-inflammatory and pro-survival genes.
For the purpose of this comparative guide, we will examine the in vivo data of two related compounds:
-
Salicylamide: The parent compound of this compound, also possessing anti-inflammatory and analgesic properties.
-
Salicytamide: A derivative of salicylic acid and paracetamol, which has demonstrated both anti-inflammatory and antinociceptive effects in preclinical models.
Comparative In Vivo Efficacy
The following tables summarize the available in vivo data for the comparator compounds in established preclinical models of inflammation and pain. This data serves as a benchmark for the type of validation this compound would need to undergo.
Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose | Route of Administration | % Inhibition of Edema | Time Point |
| This compound | - | - | - | No data available | - |
| Salicytamide[1] | Wistar Rats | 2.5 mg/kg | Oral | ~40% | 3 hours |
| Salicytamide[1] | Wistar Rats | 10 mg/kg | Oral | ~65% | 3 hours |
| Acetylsalicylic Acid (Aspirin)[1] | Wistar Rats | 100 mg/kg | Oral | ~50% | 3 hours |
Table 2: Antinociceptive Activity in Acetic Acid-Induced Writhing Test
| Compound | Animal Model | Dose | Route of Administration | % Inhibition of Writhing |
| This compound | - | - | - | No data available |
| Salicytamide | Swiss Mice | 4.95 mg/kg (ED50) | Oral | 50% |
| 5-acetamido-2-hydroxy benzoic acid derivate (PS3)[2] | - | 20 mg/kg | - | 74% |
| 5-acetamido-2-hydroxy benzoic acid derivate (PS3)[2] | - | 50 mg/kg | - | 75% |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols would be applicable for the evaluation of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animals: Male Wistar rats (180-200g) are used.
-
Groups: Animals are divided into control, vehicle, positive control (e.g., Acetylsalicylic Acid), and this compound treatment groups.
-
Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
MDA-MB-231 Human Breast Cancer Xenograft Model
This model is used to assess the in vivo antitumor efficacy of compounds.
Protocol:
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media.
-
Animals: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.
-
Tumor Implantation: 5 x 10^6 MDA-MB-231 cells in a suspension with Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound would be administered via a suitable route (e.g., oral gavage, i.p. injection) at various doses and schedules.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor weight and volume are measured, and tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway and the Role of this compound
The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of intervention for this compound.
Caption: NF-κB pathway and this compound's inhibitory action.
Experimental Workflow for In Vivo Validation
The following diagram outlines the typical workflow for the in vivo validation of a therapeutic candidate like this compound.
Caption: Workflow for preclinical in vivo validation.
Conclusion
While this compound shows promise as a therapeutic agent due to its targeted inhibition of the IKK complex in the NF-κB signaling pathway, its in vivo efficacy remains to be demonstrated. The data from related salicylamide derivatives, Salicylamide and Salicytamide, suggest that this class of compounds possesses significant anti-inflammatory and antinociceptive properties that are demonstrable in preclinical models. Future research should focus on conducting rigorous in vivo studies, such as the carrageenan-induced paw edema and tumor xenograft models detailed in this guide, to validate the therapeutic potential of this compound and establish a data-driven basis for its further development.
References
Spectroscopic Validation of 5-Bromosalicylamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic data for 5-Bromosalicylamide against its parent compound, salicylamide, offering a clear validation of its chemical structure. The information presented herein is supported by experimental data and detailed methodologies for the key spectroscopic techniques employed in its characterization.
This guide will delve into the validation of the this compound structure by comparing its spectroscopic data with that of salicylamide. The introduction of a bromine atom to the salicylamide scaffold significantly influences the electronic environment of the molecule, leading to predictable shifts in its spectroscopic signatures. By examining these differences, we can unequivocally confirm the identity and purity of this compound.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for both this compound and Salicylamide. This side-by-side comparison highlights the impact of the bromo-substitution on the spectral properties.
¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Proton Assignment | This compound Chemical Shift (δ, ppm) | Salicylamide Chemical Shift (δ, ppm) [1] |
| -OH | ~13.5 (broad s) | 13.07 |
| -CONH₂ | ~8.5 (broad s), ~8.0 (broad s) | 8.43, 7.92 |
| H-6 | ~7.9 (d) | 7.85-7.95 (m) |
| H-4 | ~7.5 (dd) | 7.35-7.45 (m) |
| H-3 | ~7.0 (d) | 6.85-6.95 (m) |
Note: Specific chemical shifts and coupling constants for this compound can vary slightly between different experimental setups. The data presented is a representative compilation from available literature.
¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Carbon Assignment | This compound Chemical Shift (δ, ppm) | Salicylamide Chemical Shift (δ, ppm) [1] |
| C=O | ~170 | 170.0 |
| C-2 | ~158 | 158.5 |
| C-4 | ~135 | 133.5 |
| C-6 | ~132 | 129.5 |
| C-3 | ~120 | 118.0 |
| C-1 | ~118 | 116.5 |
| C-5 | ~115 (C-Br) | 114.5 |
Note: The chemical shifts for this compound are estimated based on the effects of bromine substitution on the aromatic ring.
Infrared (IR) Absorption Data
| Functional Group | This compound Wavenumber (cm⁻¹) | Salicylamide Wavenumber (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | 3200-3600 (broad) |
| N-H Stretch | ~3393 (asymmetric), ~3350 (symmetric) | ~3400 (asymmetric), ~3200 (symmetric) |
| C=O Stretch (Amide I) | ~1665 | ~1680 |
| N-H Bend (Amide II) | ~1577 | ~1630 |
| C-Br Stretch | ~600-800 | Not Applicable |
Mass Spectrometry Data
| Analysis | This compound | Salicylamide |
| Molecular Ion (M⁺) | m/z 215/217 (approx. 1:1 ratio) | m/z 137 |
| Key Fragmentation | Loss of CONH₂ (m/z 171/173), Loss of Br (m/z 136) | Loss of CONH₂ (m/z 93) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample (this compound or Salicylamide) in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal) before running the sample.
-
Perform a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition :
-
ESI : Infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive or negative ion mode.
-
EI : Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical structure, such as this compound.
Caption: Workflow for the spectroscopic validation of this compound.
References
A Comparative Guide to a Validated Stability-Indicating HPLC Method for 5-Bromosalicylamide
This guide provides a comprehensive overview and comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Bromosalicylamide. The performance of this method is compared with alternative analytical techniques, supported by established experimental data from similar compounds, to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
Introduction to this compound and the Need for Stability-Indicating Methods
This compound is a salicylamide derivative with potential therapeutic applications. To ensure the safety and efficacy of pharmaceutical products containing this active pharmaceutical ingredient (API), it is crucial to employ analytical methods capable of accurately quantifying the drug in the presence of its degradation products. A stability-indicating method is designed to do just that, providing confidence in the stability data generated during drug development and quality control.
Comparison of Analytical Methods
While a specific, validated stability-indicating HPLC method for this compound is not extensively documented in publicly available literature, we can extrapolate from methods developed for structurally similar compounds like salicylamide and niclosamide. The following table compares the anticipated performance of a dedicated stability-indicating HPLC method with other potential analytical techniques.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | Stability-Indicating HPLC | UV-Visible Spectrophotometry | Thin-Layer Chromatography (TLC) |
| Specificity | High (resolves API from degradants) | Low (interference from degradants with similar chromophores) | Moderate (can separate spots, but quantification is less precise) |
| Sensitivity | High (LOD & LOQ in µg/mL or ng/mL range) | Moderate | Low |
| Accuracy | High (typically 98-102% recovery) | Moderate (can be affected by interfering substances) | Low to Moderate |
| Precision | High (%RSD < 2%) | Moderate | Low |
| Linearity | Excellent over a wide concentration range | Good, but may deviate at high concentrations | Semi-quantitative at best |
| Robustness | High (method performance is insensitive to small variations) | Moderate | Low |
| Application | Assay, impurity testing, stability studies | Primarily for simple assay of pure substance | Primarily for qualitative identification and impurity screening |
Proposed Stability-Indicating HPLC Method and Validation Protocol
Based on methods for related compounds, a robust stability-indicating HPLC method for this compound is proposed below.
Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) in a gradient or isocratic elution
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely around 300-330 nm)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Experimental Protocol: Method Validation
The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
-
System Suitability: Before each validation run, system suitability parameters are checked to ensure the chromatographic system is performing adequately. This includes evaluating parameters like theoretical plates, tailing factor, and %RSD of replicate injections.
-
Specificity (Forced Degradation):
-
Prepare solutions of this compound and subject them to stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Dry heat at 105°C for 24 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
-
-
Analyze the stressed samples by HPLC. The method is considered specific if the peak for this compound is well-resolved from all degradation product peaks, and the peak purity can be confirmed using a photodiode array (PDA) detector.
-
-
Linearity:
-
Prepare a series of at least five concentrations of this compound working standards.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Accuracy (% Recovery):
-
Perform recovery studies by spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the samples and calculate the percentage recovery. The acceptance criterion is typically between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze six replicate samples on different days, with different analysts, or on different equipment.
-
The % Relative Standard Deviation (%RSD) for both should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Robustness:
-
Intentionally vary critical method parameters such as:
-
Mobile phase composition (± 2%)
-
pH of the mobile phase buffer (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 0.1 mL/min)
-
-
Analyze the samples under these modified conditions and evaluate the impact on system suitability parameters and assay results. The method is robust if the results remain unaffected by these small changes.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the stability-indicating HPLC method validation process.
A flowchart illustrating the validation workflow for a stability-indicating HPLC method.
Conclusion
A validated stability-indicating HPLC method provides the highest degree of accuracy, precision, and specificity for the quantification of this compound and its degradation products. While other methods like UV-Vis spectrophotometry can be useful for preliminary analysis of the pure drug, they lack the specificity required for stability studies. The detailed validation protocol outlined above, following ICH guidelines, ensures that the analytical method is reliable, reproducible, and fit for its intended purpose in a regulated pharmaceutical environment.
Safety Operating Guide
Proper Disposal of 5-Bromosalicylamide: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 5-Bromosalicylamide, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and may cause an allergic skin reaction[1]. Key safety information is summarized in the table below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1][2][3] |
| Skin Sensitization (Category 1) | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction | P261: Avoid breathing dust. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P333+P317: If skin irritation or rash occurs: Get medical help. P362+P364: Take off contaminated clothing and wash it before reuse.[1][2][3] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated materials is outlined below. Adherence to these steps is crucial to mitigate risks and ensure regulatory compliance.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: Use a dust mask (e.g., N95) to avoid inhaling dust particles.
-
Lab Coat: A standard laboratory coat should be worn.
Step 2: Waste Segregation and Collection
-
Contaminated Materials: Any materials that have come into contact with this compound, such as paper towels, gloves, and weighing boats, should be considered contaminated and collected in the same designated waste container.
Step 3: Container Labeling
-
All waste containers must be accurately labeled with the full chemical name ("this compound"), the appropriate hazard warnings (e.g., "Harmful," "Irritant"), and the date of waste generation.
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Ensure the storage area is secure and accessible only to authorized personnel.
Step 5: Final Disposal
-
The primary recommended method of disposal is through a licensed professional waste disposal service[5]. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing[2].
-
Crucially, do not discharge this compound into sewer systems, and prevent it from contaminating water sources, foodstuffs, or animal feed [2].
Step 6: Disposal of Empty Containers
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the container can be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill[2].
-
Combustible packaging materials may be disposed of via controlled incineration[2].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Environmental and Regulatory Considerations
While specific data on environmental persistence, bioaccumulation, and soil mobility for this compound are not available, it is mandatory to prevent its discharge into the environment[2][6]. This compound is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) but not on the United States Toxic Substances Control Act (TSCA) Inventory, which may have implications for its handling and disposal depending on your location[2]. Always consult your institution's environmental health and safety department and local regulations for specific disposal requirements.
References
- 1. This compound | C7H6BrNO2 | CID 72876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. capotchem.cn [capotchem.cn]
- 6. 5-Bromoacetyl salicylamide - Safety Data Sheet [chemicalbook.com]
Safeguarding Your Research: A Guide to Handling 5-Bromosalicylamide
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of 5-Bromosalicylamide (CAS No. 6329-74-4). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This information is intended for trained researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause an allergic skin reaction[1][2]. It is a combustible solid. The following personal protective equipment is mandatory when handling this compound.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask (or equivalent) | To prevent inhalation of the powdered compound. |
| Eye and Face Protection | Safety glasses with side shields or goggles, and a face shield. | To protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential allergic reactions.[3] |
| Body Protection | Laboratory coat or other protective clothing. | To protect skin and personal clothing from contamination.[3] |
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key procedural steps.
First Aid and Emergency Procedures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, get medical help.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
Spill and Disposal Management
Spill Response: In case of a spill, avoid generating dust.[4] Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[4] Ensure the area is well-ventilated.
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2][3] This should be done through a licensed professional waste disposal service.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂[1] |
| Molecular Weight | 216.03 g/mol [1] |
| Melting Point | 241-245 °C |
| CAS Number | 6329-74-4[1] |
| EC Number | 228-704-5[1][3] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
